2-Fluoro-5-(3-thienyl)benzenecarbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-thiophen-3-ylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FNS/c12-11-2-1-8(5-10(11)6-13)9-3-4-14-7-9/h1-5,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOGENOBVLTYCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Engineering the Privileged Scaffold: A Technical Guide to 2-Fluoro-5-(3-thienyl)benzenecarbonitrile (CAS 886361-71-3)
Executive Summary
In modern drug discovery and agrochemical development, the strategic selection of building blocks dictates the success of downstream lead optimization. 2-Fluoro-5-(3-thienyl)benzenecarbonitrile (CAS 886361-71-3) is a highly versatile, multi-functional biaryl scaffold. By integrating a highly activated aryl fluoride, a versatile nitrile handle, and a thiophene bioisostere, this molecule serves as a critical linchpin for synthesizing complex kinase inhibitors, CNS-active agents, and immunomodulators.
This whitepaper provides an in-depth mechanistic analysis of this scaffold, detailing its physicochemical rationale, structural advantages, and field-proven synthetic protocols for its assembly and downstream functionalization.
Structural Rationale & Pharmacophore Mapping
The utility of CAS 886361-71-3 lies in the synergistic relationship between its three primary functional groups. As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a programmable vector for target binding and metabolic tuning.
The Fluorine Effect & SNAr Activation
The incorporation of fluorine in drug design is a cornerstone of modern medicinal chemistry, fundamentally altering lipophilicity, pKa, and metabolic stability [1]. In this specific scaffold, the fluorine atom is positioned ortho to the strongly electron-withdrawing nitrile group. This arrangement significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. Consequently, the fluorine becomes an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr). Because fluorine's high electronegativity stabilizes the transient Meisenheimer complex during the rate-determining addition step, it reacts orders of magnitude faster than its chlorinated counterparts [2].
Thiophene as a Phenyl Bioisostere
The 3-thienyl group acts as a classic bioisostere for a phenyl ring. Replacing a benzene ring with a thiophene often improves aqueous solubility and alters the metabolic oxidation profile while preserving the essential
Nitrile Versatility
The cyano group (-CN) serves a dual purpose. Pharmacologically, it acts as a robust hydrogen-bond acceptor and a metabolic blocker. Synthetically, it is a highly versatile handle that can be hydrolyzed to primary amides, reduced to benzylamines, or converted via [3+2] cycloaddition into tetrazoles (a carboxylic acid bioisostere).
Fig 1. Pharmacophore mapping and structural rationale of the 2-Fluoro-5-(3-thienyl)benzonitrile core.
Quantitative Data & Reactivity Profiling
To effectively utilize this building block, one must understand its baseline physicochemical parameters and its kinetic behavior in standard coupling environments.
Table 1: Physicochemical Properties of CAS 886361-71-3 [4]
| Property | Value | Implication for Drug Design |
| Molecular Formula | C11H6FNS | Efficient atom economy for biaryl construction. |
| Molecular Weight | 203.23 g/mol | Low MW allows for extensive downstream elaboration without exceeding Lipinski limits. |
| LogP (Predicted) | ~2.8 - 3.2 | Ideal lipophilicity for passive membrane permeability. |
| Topological Polar Surface Area | 52.0 Ų | Excellent potential for blood-brain barrier (BBB) penetration. |
Table 2: Comparative SNAr Reactivity (Displacement with Morpholine, 80°C in DMSO)
| Leaving Group | Ortho-Substituent | Relative Reaction Rate | Mechanistic Rationale |
| -F (CAS 886361-71-3) | -CN | Very Fast ( | High electronegativity perfectly stabilizes the Meisenheimer complex. |
| -Cl | -CN | Moderate ( | Lower electronegativity results in a higher activation energy for the addition step. |
| -F | -H (No Nitrile) | No Reaction | Lack of electron-withdrawing group fails to activate the ring for nucleophilic attack. |
Synthetic Methodologies & Workflows
The construction and subsequent utilization of this scaffold rely on two robust, self-validating chemical transformations: the Suzuki-Miyaura Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr) .
Fig 2. Synthetic assembly and downstream functionalization workflow for CAS 886361-71-3.
Protocol 1: Assembly via Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of CAS 886361-71-3 from commercially available precursors. The causality behind the reagent selection is critical:
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, charge 5-bromo-2-fluorobenzonitrile (1.0 equiv, 10 mmol) and thiophen-3-ylboronic acid (1.1 equiv, 11 mmol).
-
Catalyst Loading: Add
(0.05 equiv, 0.5 mmol) and (2.5 equiv, 25 mmol). -
Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/
(4:1 v/v, 50 mL). Causality Note: The water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex. -
Reaction: Evacuate and backfill the flask with
three times. Heat the mixture to 90°C for 4 hours. -
In-Process Control (IPC): Monitor via LC-MS or TLC (Hexanes/EtOAc 8:2). The reaction is self-validating when the starting bromide is completely consumed, yielding a single highly UV-active spot.
-
Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with water (2 x 50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous
. -
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography to afford 2-Fluoro-5-(3-thienyl)benzenecarbonitrile as a solid.
Protocol 2: Downstream Elaboration via SNAr
Once the scaffold is assembled, the highly activated fluorine atom can be displaced by various nucleophiles (e.g., secondary amines to form aniline derivatives).
Step-by-Step Methodology:
-
Preparation: Dissolve CAS 886361-71-3 (1.0 equiv, 5 mmol) in anhydrous DMF (15 mL).
-
Nucleophile Addition: Add the desired secondary amine (e.g., N-methylpiperazine, 1.2 equiv, 6 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 10 mmol). Causality Note: DIPEA acts as a non-nucleophilic proton sink, preventing the amine nucleophile from being deactivated by the generated HF.
-
Reaction: Heat the mixture to 80°C for 2 hours.
-
Validation & Workup: Pour the cooled reaction mixture into ice water (50 mL). The product will typically precipitate. If it does not, extract with EtOAc (3 x 30 mL). Washing the organic layer heavily with water (3 x 50 mL) is a self-validating purification step that completely removes the DMF and excess DIPEA, often yielding crude material pure enough for subsequent steps without chromatography.
Conclusion
CAS 886361-71-3 is not merely a chemical reagent; it is a meticulously balanced pharmacophore precursor. By leveraging the extreme SNAr reactivity of its ortho-fluoronitrile system and the favorable physicochemical properties of its thiophene bioisostere, medicinal chemists can rapidly generate structurally diverse, metabolically stable lead compounds. Adherence to the rigorous, self-validating protocols outlined above ensures high-fidelity execution in both discovery and process chemistry environments.
References
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Roles of Fluorine in Drug Design and Drug Action Letters in Drug Design & Discovery (Bentham Science) URL:[Link]
-
Degrading the key component of the inflammasome: Development of an NLRP3 PROTAC (Thiophene Bioisosteres) ChemRxiv URL:[Link]
-
Suzuki reaction - Mechanism and Catalysis Wikipedia, The Free Encyclopedia URL: [Link]
Structural and Synthetic Profiling of 2-Fluoro-5-(thiophen-3-yl)benzonitrile: A Technical Guide for Medicinal Chemistry
Executive Summary
As medicinal chemistry programs increasingly rely on topologically complex, heteroaromatic scaffolds to navigate challenging structure-activity relationship (SAR) landscapes, 2-Fluoro-5-(thiophen-3-yl)benzonitrile (CAS: 886361-71-3) has emerged as a highly versatile building block [1][1]. This compound integrates a fluorinated benzonitrile core with a thiophene bioisostere, providing three orthogonal vectors for late-stage functionalization. This whitepaper details the structural rationale, physicochemical properties, and a self-validating synthetic methodology for incorporating this intermediate into active pharmaceutical ingredient (API) development workflows.
Structural Elucidation & Physicochemical Profiling
The architectural design of 2-Fluoro-5-(thiophen-3-yl)benzonitrile is highly deliberate, offering specific advantages in drug design:
-
The Nitrile Vector (-CN): Positioned at C1, the cyano group acts as a strong electron-withdrawing group (EWG). Beyond modulating the electron density of the central phenyl ring, it serves as a metabolically stable precursor for 1H-tetrazole synthesis—a premier bioisostere for carboxylic acids that improves membrane permeability.
-
The Ortho-Fluorine (-F): Fluorination at the C2 position serves a dual purpose. First, it blocks cytochrome P450-mediated oxidative metabolism at a typically vulnerable aryl position. Second, its strong inductive effect activates the ring for downstream Nucleophilic Aromatic Substitution (SNAr) reactions, allowing for the facile introduction of amines or alkoxides.
-
The Thiophen-3-yl Moiety: Attached at C5, this sulfur-containing heteroaromatic ring acts as a lipophilic bioisostere for a phenyl group. Crucially, 3-substituted thiophenes are utilized over their 2-substituted counterparts because they exhibit significantly higher stability against protodeboronation during cross-coupling reactions, ensuring higher synthetic yields [2][2].
Quantitative Physicochemical Data
The following table summarizes the core properties of the intermediate to aid in downstream formulation and purification planning.
| Property | Value | Structural Implication |
| Chemical Name | 2-Fluoro-5-(thiophen-3-yl)benzonitrile | Standard IUPAC nomenclature |
| CAS Registry Number | 886361-71-3 | Unique identifier for sourcing[1] |
| Molecular Formula | C11H6FNS | Determines exact mass for HRMS |
| Molecular Weight | 203.24 g/mol | Low MW allows for extensive elaboration |
| Hydrogen Bond Donors | 0 | High lipophilicity, no protic sites |
| Hydrogen Bond Acceptors | 2 (N, F) | Moderate interaction with target kinases/receptors |
| Physical State | Solid (Crystalline) | Favorable for gravimetric handling |
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
The most robust and scalable route to synthesize this scaffold is via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2-fluorobenzonitrile with thiophen-3-ylboronic acid [3][3].
Causality in Reagent Selection
-
Catalyst (Pd(dppf)Cl₂): A bidentate phosphine ligand is chosen over monodentate options (like PPh₃) because its larger bite angle accelerates the reductive elimination step and prevents the precipitation of inactive palladium black.
-
Solvent System (1,4-Dioxane/H₂O 4:1): The biphasic system is critical. Dioxane solubilizes the organic substrates, while water dissolves the inorganic base (K₂CO₃), facilitating the formation of the reactive boronate "ate" complex required for transmetalation [2][2].
Step-by-Step Protocol
-
Reaction Assembly: To an oven-dried Schlenk flask, add 5-bromo-2-fluorobenzonitrile (1.0 equiv, 10 mmol), thiophen-3-ylboronic acid (1.2 equiv, 12 mmol), and anhydrous K₂CO₃ (2.5 equiv, 25 mmol).
-
Solvent Addition & Degassing: Add 50 mL of a 4:1 mixture of 1,4-Dioxane and deionized water. Critical Step: Sparge the biphasic mixture with Argon for 15 minutes. Rationale: Dissolved oxygen will rapidly insert into the active Pd(0) species, forming a catalytically dead Pd(II)-peroxo complex.
-
Catalyst Introduction: Under a positive stream of Argon, quickly add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol). Seal the flask.
-
Thermal Activation: Heat the reaction mixture to 85°C in an oil bath for 4 to 6 hours. Monitor the disappearance of the aryl bromide via TLC (Hexanes/EtOAc 8:2) or LC-MS.
-
Workup & Extraction: Cool the reaction to room temperature. Quench with 50 mL of water to dissolve remaining salts. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc) to yield the pure product as a crystalline solid.
Workflow for the Suzuki-Miyaura synthesis and isolation of the target compound.
Vector Analysis for Drug Discovery
The true value of 2-Fluoro-5-(thiophen-3-yl)benzonitrile lies in its capacity for divergent, orthogonal functionalization. By selectively targeting one of the three reactive vectors, medicinal chemists can rapidly generate a library of structurally diverse analogs.
Orthogonal functionalization pathways for generating diverse chemical libraries.
Analytical Characterization & Validation
To ensure the integrity of the synthesized batch before downstream application, the following analytical profile must be validated:
-
¹H NMR (400 MHz, CDCl₃): Look for the characteristic thiophene protons in the downfield aromatic region (δ 7.30 - 7.60 ppm). The central phenyl ring will exhibit distinct J-coupling due to the fluorine atom (e.g., a doublet of doublets for the proton at C3, adjacent to the fluorine).
-
¹⁹F NMR (376 MHz, CDCl₃): A single peak should be observed, typically around δ -105 to -115 ppm, confirming the presence of the intact aryl fluoride.
-
LC-MS (ESI/APCI): While the neutral nitrile may exhibit poor ionization under standard Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) in positive mode will yield the expected [M+H]⁺ peak at m/z 204.0.
References
1.1 - Benchchem Product Catalog. 2. 3 - Lietuvos mokslų akademija. 3.2 - Benchchem Technical Resources.
Sources
Engineering Fluorinated Thienyl Benzonitriles: Structural Dynamics, Synthesis, and Therapeutic Applications
Target Audience: Medicinal Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Introduction: The Pharmacophoric Power of the Scaffold
In the landscape of modern drug discovery and organic materials science, the fluorinated thienyl benzonitrile scaffold has emerged as a highly privileged structural motif. By covalently linking a highly polarizable thiophene heterocycle with a rigid, electron-withdrawing benzonitrile core, researchers can access a unique chemical space.
The strategic introduction of fluorine into this biaryl-like system fundamentally alters its physicochemical trajectory. Fluorine’s extreme electronegativity, combined with a van der Waals radius (1.47 Å) that closely mimics oxygen, allows it to modulate
Physicochemical and Structural Dynamics
Fluorination on either the benzonitrile or the thiophene ring induces significant electronic redistribution, impacting everything from target protein affinity to photophysical decay pathways.
Conformational Locking and Hydration
The highly polarized C–F bond participates in orthogonal multipolar interactions and weak intramolecular non-covalent bonding (e.g., F···S chalcogen bonding). This effectively "locks" the dihedral angle between the thiophene and benzonitrile rings, reducing the entropic penalty upon binding to a target protein.
Furthermore, replacing a solvent-exposed polar group (like a hydroxyl) with a fluorine atom drastically alters the molecule's hydration shell. In the design of Phosphoinositide 3-Kinase
Electronic Tuning and Internal Conversion
In photophysical applications and organic electronics, fluorine substitution on benzonitrile systems significantly lowers both the HOMO and LUMO energy levels. Studies on related fluorinated benzonitriles demonstrate that fluorine substitution drastically lowers the activation energy for internal conversion (
Quantitative Impact Summary
The table below summarizes the overarching physicochemical shifts induced by fluorinating the base thienyl benzonitrile scaffold.
| Property / Parameter | Base Thienyl Benzonitrile | Fluorinated Derivative | Mechanistic Causality |
| Lipophilicity (CLogP) | Baseline | Increased (+0.2 to +0.5 per F) | The highly hydrophobic nature of the C–F bond enhances membrane permeability and partitioning into hydrophobic active sites. |
| Metabolic Stability | Susceptible to oxidation | Highly resistant | Fluorine sterically and electronically blocks Cytochrome P450-mediated epoxidation at the thiophene C4/C5 positions. |
| Target Selectivity | Broad spectrum | High (e.g., PI3K | Reduced hydration penalty of the C–F bond prevents binding in heavily solvated off-target pockets[1]. |
| Internal Conversion ( | High barrier (~38.1 kJ/mol) | Low barrier (~12.6 - 19.3 kJ/mol) | Fluorine lowers the activation energy for non-radiative decay, altering fluorescence lifetimes[2]. |
Synthetic Methodologies: Constructing the Fluorinated Core
The most robust method for assembling fluorinated thienyl benzonitriles is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. Utilizing highly functionalized building blocks, such as 2,4,5-trifluorobenzonitrile, allows for precise, late-stage diversification[3].
Mechanistic Workflow
Figure 1: Palladium-catalyzed synthesis workflow for fluorinated thienyl benzonitriles.
Self-Validating Protocol: Synthesis of 3-Fluoro-4-(thiophen-2-yl)benzonitrile
To ensure high yields and prevent catalyst poisoning, the following protocol relies on a biphasic solvent system and strict atmospheric control.
Step 1: Reagent Assembly
-
Action: In a Schlenk flask, combine 4-bromo-3-fluorobenzonitrile (1.0 eq), 2-thiopheneboronic acid (1.2 eq), and
(0.05 eq). -
Causality: A 20% molar excess of the boronic acid is strictly required to compensate for competitive protodeboronation, a common side-reaction for electron-rich heteroaryl boronic acids.
Step 2: Solvent and Base Addition
-
Action: Add a thoroughly degassed mixture of Toluene/Ethanol/2M aqueous
(2:1:1 v/v). -
Causality: Ethanol acts as a phase-transfer bridge, enhancing the solubility of the boronic acid in the organic layer. The biphasic system facilitates the base-mediated transmetalation step by activating the boronic acid into a reactive boronate species. Degassing (via freeze-pump-thaw) is critical; molecular oxygen will rapidly oxidize the active
species to an inactive complex, arresting the catalytic cycle.
Step 3: Thermal Activation
-
Action: Heat the mixture to 80°C under a positive pressure of argon for 12 hours.
Step 4: Self-Validation and Workup
-
Action (Validation): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the starting aryl halide and the emergence of a new, highly UV-active spot confirms conversion.
-
Action (Workup): Quench with deionized water, extract with ethyl acetate (3x), dry over anhydrous
, and purify via silica gel flash chromatography. -
Action (Validation): Perform
NMR on the purified product. A distinct, clean shift in the fluorine resonance (compared to the starting material) confirms successful C–C bond formation without unwanted defluorination.
Applications in Drug Development
Fluorinated thienyl benzonitriles have demonstrated profound efficacy in targeted therapeutics, acting as "privileged structures" that navigate complex biological microenvironments.
17 -Hydroxysteroid Dehydrogenase Type 1 (17 -HSD1) Inhibitors
In the development of non-steroidal inhibitors for hormone-dependent breast cancer, achieving selectivity between 17
Phosphoinositide 3-Kinase (PI3K ) Inhibitors
PI3K
Conclusion
The fluorinated thienyl benzonitrile scaffold is far more than a simple structural variation; it is a highly tunable pharmacophore and optoelectronic building block. By understanding the causality behind fluorine's impact on hydration, internal conversion, and cross-coupling thermodynamics, researchers can rationally design next-generation molecules with pinpoint accuracy. Whether optimizing the selectivity of a kinase inhibitor or engineering the fluorescence lifetime of a novel material, mastering this chemical motif is an indispensable asset in the modern scientist's toolkit.
References
-
Furan-2-ylmethylene Thiazolidinediones as Novel, Potent, and Selective Inhibitors of Phosphoinositide 3-Kinase
Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link] -
Development of a New Class of Potent and Selective Non-Steroidal Inhibitors of 17
-Hydroxysteroid Dehydrogenase Type 1 Source: SciDok (Universität des Saarlandes) URL:[Link] -
Internal conversion with 4-(azetidinyl)benzonitriles in alkane solvents. Influence of fluoro substitution Source: Photochemical & Photobiological Sciences - RSC Publishing URL:[Link]
Sources
5-(3-Thienyl)-2-fluorobenzonitrile: A Comprehensive Technical Guide on Synthesis, Informatics, and Downstream Applications
Executive Summary
In modern medicinal chemistry and materials science, the strategic incorporation of heteroaryl and halogenated motifs is paramount for tuning pharmacokinetic and pharmacodynamic profiles. 5-(3-Thienyl)-2-fluorobenzonitrile represents a highly versatile, privileged bifunctional building block. The 3-thienyl group acts as a metabolically stable bioisostere for phenyl rings, while the 2-fluorobenzonitrile moiety provides an activated handle for Nucleophilic Aromatic Substitution (SNAr) and diverse heterocyclic transformations. This whitepaper provides an authoritative guide on the structural informatics, physicochemical profiling, and validated synthetic methodologies for this critical intermediate.
Chemical Identity & Structural Informatics
Accurate structural identification is the foundation of reproducible research. The following table summarizes the core chemical informatics data for 5-(3-Thienyl)-2-fluorobenzonitrile, enabling seamless integration into electronic laboratory notebooks (ELNs) and computational drug discovery pipelines.
| Parameter | Value |
| Chemical Name | 5-(3-Thienyl)-2-fluorobenzonitrile |
| IUPAC Name | 2-Fluoro-5-(thiophen-3-yl)benzonitrile |
| CAS Registry Number | 886361-71-3 |
| SMILES | C1=CC(=C(C=C1C2=CSC=C2)C#N)F |
| InChIKey | XSOGENOBVLTYCQ-UHFFFAOYSA-N |
| Molecular Formula | C₁₁H₆FNS |
| Molecular Weight | 203.23 g/mol |
Physicochemical Profiling & Computational Significance
Understanding the physicochemical properties of a building block is critical for predicting the behavior of downstream active pharmaceutical ingredients (APIs). The quantitative data summarized below highlights why this scaffold is highly prized in central nervous system (CNS) and oncology drug design.
| Property | Value | Computational / Experimental Significance |
| LogP (Predicted) | ~2.8 - 3.2 | Optimal lipophilicity; balances aqueous solubility with passive membrane permeability. |
| Topological Polar Surface Area (TPSA) | 52.0 Ų | Excellent for oral bioavailability; falls well within the threshold (< 90 Ų) for potential blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors (HBD) | 0 | Enhances lipophilicity and reduces the desolvation penalty during target protein binding. |
| Hydrogen Bond Acceptors (HBA) | 2 (N, F) | Facilitates specific directional interactions with kinase hinge regions or target protein binding pockets. |
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
The most robust and scalable method for synthesizing 5-(3-Thienyl)-2-fluorobenzonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromo-2-fluorobenzonitrile and 3-thiopheneboronic acid.
Sytem-Validated Experimental Protocol
This protocol is designed as a self-validating system, ensuring high fidelity and reproducibility by defining the causality behind each operational step.
Reagents & Materials:
-
Electrophile: 5-Bromo-2-fluorobenzonitrile (1.0 equiv, 10 mmol)
-
Nucleophile: 3-Thiopheneboronic acid (1.2 equiv, 12 mmol)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol)
-
Base: Potassium carbonate (K₂CO₃) (2.5 equiv, 25 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)
Step-by-Step Procedure & Causality:
-
Solvent Degassing: Sparge the 1,4-dioxane/water mixture with argon gas for 15 minutes prior to reagent addition.
-
Causality: Dissolved oxygen acts as a radical scavenger and irreversibly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state, which stalls the catalytic cycle.
-
-
Reagent Charging: To an oven-dried Schlenk flask, add 5-bromo-2-fluorobenzonitrile, 3-thiopheneboronic acid, and K₂CO₃.
-
Causality: 3-thiopheneboronic acid is specifically selected over the 2-thiophene isomer to avoid the rapid protodeboronation often observed with highly electron-rich 2-heteroarylboronic acids, ensuring a high effective concentration of the transmetalating agent [1].
-
-
Catalyst Addition: Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst under a positive stream of argon, followed by the immediate introduction of the degassed solvent mixture.
-
Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate. This steric constraint drastically accelerates the final reductive elimination step and prevents catalyst deactivation pathways (e.g., β-hydride elimination).
-
-
Thermal Activation: Heat the reaction mixture to 85°C for 4-6 hours under vigorous stirring.
-
Causality: The biphasic nature of the reaction requires vigorous stirring for optimal mass transfer. The elevated temperature provides the kinetic energy necessary to overcome the activation energy barrier of the rate-limiting transmetalation step.
-
-
Validation & Quality Control (QC): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 8:2).
-
Self-Validation: The disappearance of the starting bromide and the emergence of a new, highly UV-active spot validates successful C-C bond formation. ¹⁹F NMR of the crude mixture should show a distinct shift (typically around δ -105 to -110 ppm), confirming the integrity of the SNAr-sensitive C-F bond has not been compromised by the basic conditions.
-
-
Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Catalytic Pathway Visualization
Figure 1: Suzuki-Miyaura catalytic cycle for 5-(3-Thienyl)-2-fluorobenzonitrile synthesis.
Downstream Applications in Drug Discovery
The true value of 5-(3-Thienyl)-2-fluorobenzonitrile lies in its orthogonal reactivity, allowing for divergent synthesis of complex pharmaceutical libraries.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the nitrile group activates the adjacent ortho-fluorine atom, lowering the LUMO of the aromatic ring. This facilitates SNAr reactions with various amine or alkoxide nucleophiles [2]. Because fluorine is an excellent leaving group in SNAr (due to its high electronegativity stabilizing the Meisenheimer complex transition state), these reactions can often be performed under relatively mild conditions (e.g., K₂CO₃, DMSO, 80°C), yielding 2-amino- or 2-alkoxy-5-(3-thienyl)benzonitrile derivatives.
Nitrile Group Transformations
The nitrile moiety serves as a versatile synthetic handle:
-
Tetrazole Synthesis: Reaction with sodium azide (NaN₃) and ammonium chloride yields a tetrazole, a well-established, metabolically stable bioisostere for a carboxylic acid.
-
Amidine Synthesis: Treatment with LiHMDS or Pinner reaction conditions (HCl/EtOH followed by NH₃) converts the nitrile into an amidine, a critical hydrogen-bond donor motif frequently utilized in the design of kinase and protease inhibitors.
Downstream Workflow Visualization
Figure 2: Key downstream chemical transformations of 5-(3-Thienyl)-2-fluorobenzonitrile.
References
-
New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides Journal of Organic Chemistry URL:[Link]
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles Chemical Science URL:[Link]
-
Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Journal of the American Chemical Society URL:[Link]
Strategic Integration of Fluorine and Nitrile Groups in Biaryl Scaffolds: A Medicinal Chemistry Whitepaper
Executive Summary
The biaryl scaffold is a privileged structural motif in drug discovery, providing rigid conformational control and a versatile platform for vectoring pharmacophores into deep protein binding pockets. When this scaffold is strategically decorated with fluorine and nitrile groups, it transforms into a highly optimized, metabolically stable, and potent entity. This whitepaper provides an in-depth technical analysis of the mechanistic rationale, synthetic methodologies, and pharmacological impacts of the fluoro-nitrile biaryl motif, designed for researchers and drug development professionals.
Mechanistic Rationale: The "Push-Pull" Pharmacophore Synergy
The combination of fluorine and nitrile substituents on an aromatic ring creates a unique physicochemical environment that drastically alters a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile.
The Biaryl Core
The biaryl axis provides a predictable spatial arrangement. By restricting the rotational degrees of freedom, the biaryl core minimizes the entropic penalty upon binding to a target receptor, locking the molecule into a bioactive conformation.
Fluorine: Metabolic Shielding and Lipophilicity
Fluorine is the most electronegative element and the second smallest atom. Its van der Waals radius (1.47 Å) allows it to act as a bioisostere for hydrogen (1.20 Å) or oxygen (1.42 Å) without introducing significant steric clashes[1].
-
Metabolic Stability: Strategic placement of fluorine on a biaryl ring blocks metabolically labile sites, effectively shielding the molecule from cytochrome P450-mediated oxidation and prolonging its half-life[2].
-
Lipophilicity and Permeability: Fluorination generally increases lipophilicity, which enhances membrane permeability—a critical factor for central nervous system (CNS) penetrance[3]. Furthermore, fluorine's strong electron-withdrawing nature modulates the pKa of adjacent basic amines, optimizing the molecule's ionization state at physiological pH[3].
Nitrile: The Ultimate Bioisostere
The cyano group (-CN) is a powerful electron-withdrawing moiety and a robust hydrogen-bond acceptor.
-
Target Engagement: The nitrile group frequently serves as a bioisostere for carbonyls, halogens, or structural water molecules[4]. Because of its linear sp-hybridized geometry and strong dipole, it can project deep into narrow, sterically congested binding clefts to engage with target residues (e.g., arginine or serine)[4].
-
Electronic Polarization: The nitrile group strongly polarizes the aromatic π-system, making the aromatic ring less susceptible to oxidative metabolism[4].
Synergistic effects of biaryl, fluorine, and nitrile groups on pharmacokinetics.
Target Modulation: Case Studies in Drug Design
The fluoro-nitrile biaryl motif has proven exceptionally effective in modulating difficult targets, particularly in CNS disorders and oncology.
mGlu5 Negative Allosteric Modulators (NAMs)
Glutamate is the major excitatory neurotransmitter in the mammalian CNS. Selectively targeting the metabotropic glutamate receptor 5 (mGlu5) with orthosteric ligands is notoriously difficult due to the highly conserved nature of the glutamate binding site[5]. To achieve selectivity, medicinal chemists utilize allosteric modulators[5].
The (3-cyano-5-fluorophenyl)biaryl series has emerged as a highly potent class of mGlu5 NAMs[6]. In these compounds, the fluorine atom enhances brain penetrance and metabolic stability, while the nitrile group anchors the molecule in the allosteric pocket via directed dipolar interactions[6].
Mechanism of action for mGlu5 negative allosteric modulators containing fluoro-nitrile biaryls.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the general SAR trends observed when modifying the halogen and nitrile substitution patterns on biaryl/aryl scaffolds across different targets (e.g., IDO1 and mGlu5)[1],[5].
| Compound Modification | Target | Binding Affinity (IC50) | Mechanistic Consequence |
| Difluoro Biaryl | IDO1 | 33.2 nM | Baseline steric fit; moderate lipophilicity. |
| Chloro-fluoro Biaryl | IDO1 | 6.88 nM | Optimal hydrophobic packing in a tight binding pocket. |
| 3-Fluoro-N-aryl | mGlu5 | Moderate | Partial antagonism; sub-optimal allosteric anchoring. |
| 3-Cyano-N-aryl | mGlu5 | High | Strong H-bond acceptance; improved target residence time. |
| 3-Cyano-5-fluoro Biaryl | mGlu5 | Very High | Synergistic combination of metabolic stability and H-bonding. |
Advanced Synthetic Methodologies: Overcoming Electronic Deficiencies
Synthesizing fluorinated biaryl carbonitriles typically relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[6]. However, the electron-deficient nature of fluorinated benzonitriles presents unique synthetic challenges that require precise experimental design[7].
The Causality of Ligand Selection: Standard triphenylphosphine ligands often fail when applied to highly fluorinated substrates[7]. The strong electron-withdrawing effects of the fluorine and nitrile groups drastically reduce the electron density on the aryl halide, making the initial oxidative addition step of the palladium catalytic cycle highly unfavorable. To counteract this, chemists must employ bulky, electron-rich phosphine ligands (such as AdBippyPhos). These specialized ligands increase the electron density at the palladium center, facilitating rapid oxidative addition, while their massive steric bulk subsequently forces the reductive elimination step to yield the biaryl product[7].
Step-by-step workflow for the Suzuki-Miyaura cross-coupling of fluorinated benzonitriles.
Self-Validating Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
To ensure high yields and prevent side reactions, the following self-validating protocol is recommended for coupling a 3-cyano-5-fluorophenylboronic acid with an aryl halide[6].
Step 1: Reagent Preparation and Degassing
-
Action: Combine the aryl halide (1.0 eq), 3-cyano-5-fluorophenylboronic acid (1.2 eq), and K2CO3 (2.0 eq) in a 1,4-dioxane/water (4:1) solvent system. Degas the mixture by sparging with argon for 10 minutes.
-
Causality: Oxygen must be rigorously excluded to prevent the premature oxidation of the Pd(0) active catalyst species to an inactive Pd(II) state, which would immediately halt the catalytic cycle.
Step 2: Catalyst and Ligand Complexation
-
Action: Add Pd(OAc)2 (5 mol%) and AdBippyPhos (10 mol%) under a positive argon stream. Seal the microwave vial.
-
Causality: As established, the electron-rich AdBippyPhos ligand is strictly required to overcome the electron deficiency of the fluoro-nitrile substrate, ensuring efficient oxidative addition[7].
Step 3: Microwave Irradiation (MAOS)
-
Action: Heat the reaction mixture at 120°C for 15 minutes using a microwave synthesizer.
-
Causality: Microwave-assisted organic synthesis (MAOS) rapidly overcomes the high activation energy barrier of this sterically and electronically hindered system. The short reaction time prevents the thermal degradation and debromination side-reactions that plague prolonged conventional heating[6].
Step 4: Self-Validation Checkpoint (19F-NMR & LC-MS)
-
Action: Extract a 50 µL aliquot, dilute in MeCN, and perform rapid LC-MS and crude 19F-NMR.
-
Causality (Self-Validation): Under basic cross-coupling conditions, the highly electrophilic fluorinated benzonitrile is susceptible to nucleophilic aromatic substitution (SNAr). Running a crude 19F-NMR provides a definitive, self-validating checkpoint to ensure the fluorine atom has not been displaced by hydroxide nucleophiles before proceeding to costly downstream purification.
Step 5: Purification
-
Action: Filter the mixture through a Celite pad, concentrate in vacuo, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure fluoro-nitrile biaryl scaffold.
References
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Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - ChemRxiv Source: ChemRxiv URL:[Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC Source: National Institutes of Health (NIH) URL:[Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
(3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design | Journal of Medicinal Chemistry - ACS Publications Source: American Chemical Society (ACS) URL:[Link]
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3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats - Academia.edu Source: Academia.edu URL:[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academia.edu [academia.edu]
- 6. (3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile | 1108745-25-0 [smolecule.com]
Thiophene-Substituted Fluorobenzonitrile Derivatives: An In-Depth Technical Guide
Executive Summary
Thiophene-substituted fluorobenzonitrile derivatives represent a highly versatile class of organic compounds with profound implications across materials science and pharmacology. The unique electron-withdrawing nature of the fluorobenzonitrile moiety, combined with the electron-rich, polarizable thiophene π-bridge, creates a privileged scaffold. This technical guide synthesizes current literature to provide an authoritative overview of their chemical synthesis, photophysical properties (specifically solvatochromism), and biological applications in drug discovery.
Chemical Synthesis & Methodologies
The structural complexity of thiophene-fluorobenzonitrile derivatives requires highly regioselective synthetic strategies. Modern approaches bifurcate into transition-metal-free cascade reactions and classical palladium-catalyzed cross-couplings, each serving distinct structural requirements.
Fig 1: Chemical synthesis workflows for thiophene-substituted fluorobenzonitriles.
Transition-Metal-Free One-Pot Synthesis
Recent advancements have enabled the direct construction of benzo[b]thiophen-3-amines from 2-fluorobenzonitriles via a . This approach eliminates the need for expensive palladium catalysts and operates under mild conditions.
Protocol 1: Synthesis of Benzo[b]thiophen-3-amines
-
Causality & Design: The reaction relies on the high polarity of Dimethyl Sulfoxide (DMSO) to solvate the cesium cation, leaving the carbonate anion highly reactive ("naked"). Weaker bases like K₂CO₃ fail to drive the nucleophilic aromatic substitution (SNAr) at room temperature. The split-addition of the nucleophile prevents exothermic runaway and minimizes homocoupling.
-
Step-by-Step Methodology:
-
Initialization: Dissolve 2-fluorobenzonitrile (1.0 mmol) and the substituted thiol (0.5 mmol) in 15 mL of anhydrous DMSO.
-
Base Addition: Add Cs₂CO₃ (3.0 mmol) to the solution. The strong base initiates the deprotonation of the thiol.
-
Primary Reaction: Stir the mixture at room temperature (25°C) for 1 hour to allow the initial SNAr to proceed.
-
Secondary Addition: Add the remaining substituted thiol (0.5 mmol) and stir for an additional 4 hours to drive the Smiles rearrangement and subsequent ring closure.
-
Isolation: Monitor via Thin-Layer Chromatography (TLC). Quench with water, extract with ethyl acetate, and purify via column chromatography.
-
Palladium-Catalyzed Stille Cross-Coupling
For linear thiophene-fluorobenzonitrile derivatives (e.g., bichalcophenes), the remains the gold standard due to its high functional group tolerance.
Protocol 2: Stille Coupling of Thiophene and Fluorobenzonitrile
-
Causality & Design: Tetrakis(triphenylphosphine)palladium(0) provides the essential zero-valent Pd species for oxidative addition into the C-Br bond. Dry dioxane is selected as the solvent because its boiling point (101°C) provides optimal thermal energy for the rate-limiting transmetalation step without degrading the sensitive nitrile group.
-
Step-by-Step Methodology:
-
Preparation: In a Schlenk flask, combine 4-bromo-3-fluorobenzonitrile (20 mmol) and 2-(tri-n-butylstannyl)thiophene (20 mmol) in 20 mL of dry dioxane.
-
Catalyst Loading: Add Pd(PPh₃)₄ (300 mg) under a strict nitrogen atmosphere to prevent catalyst oxidation.
-
Reflux: Heat the mixture to 90°C–100°C and stir for 24 hours.
-
Workup: Evaporate the solvent under reduced pressure. Dissolve the crude solid in ethyl acetate and filter through a Celite pad to remove precipitated palladium black.
-
Purification: Evaporate the filtrate and recrystallize the product from a hexanes/ethanol mixture to yield the pure thiophene-fluorobenzonitrile derivative.
-
Photophysical Properties & Solvatochromism
Thiophene-fluorobenzonitrile derivatives are highly valued as solvatochromic probes. When structured in a Donor-π-Acceptor (D-π-A) architecture, the thiophene ring acts as a highly polarizable π-bridge facilitating Intramolecular Charge Transfer (ICT).
Fig 2: Intramolecular Charge Transfer (ICT) mechanism upon photoexcitation.
Mechanism of Positive Solvatochromism
In molecules like DMAT (4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile), the ground state possesses a relatively low dipole moment. Upon photoexcitation, electron density shifts dramatically from the dimethylamino donor to the fluorobenzonitrile acceptor, creating a highly polar excited state. In polar solvents, dipole-dipole interactions stabilize this excited state to a greater degree than the ground state. This reduces the S₁–S₀ energy gap, resulting in a pronounced bathochromic (red) shift in the emission spectrum.
Quantitative Solvatochromic Data
The table below summarizes the profound effect of solvent polarity on the absorption and emission spectra of DMAT, demonstrating a massive Stokes shift in highly polar aprotic solvents like DMSO,.
Table 1: Solvatochromic Data for DMAT
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |
| Cyclohexane | 458 | 458 | 0 |
| Toluene | 400 | 520 | 120 |
| Chloroform | 415 | 565 | 150 |
| Acetone | 405 | 585 | 180 |
| Acetonitrile | 405 | 600 | 195 |
| DMSO | 425 | 620 | 195 |
Solvation Thermodynamics and Handling Protocols for 2-Fluoro-5-(3-thienyl)benzenecarbonitrile: A Comparative Analysis of DMSO vs. Methanol
Executive Summary
For researchers and drug development professionals working with halogenated hetero-biaryl systems, achieving optimal solubility is a critical bottleneck. 2-Fluoro-5-(3-thienyl)benzenecarbonitrile (CAS: 886361-71-3) is a rigid, highly lipophilic intermediate characterized by strong internal dipoles but a complete lack of hydrogen-bond donating capacity. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, contrasting the high efficacy of Dimethyl Sulfoxide (DMSO) with the limitations of Methanol (MeOH). Furthermore, it establishes self-validating experimental protocols to ensure absolute concentration accuracy in downstream biological and analytical assays.
Physicochemical Profiling and Solvation Causality
To understand the macroscopic solubility behavior of 2-Fluoro-5-(3-thienyl)benzenecarbonitrile, we must first analyze its microscopic physicochemical profile. The molecule consists of a central benzene ring substituted with a highly electronegative fluorine atom, a strongly electron-withdrawing nitrile group (-CN), and a polarizable thiophene ring.
This structural arrangement creates a highly conjugated, rigid, and flat molecular geometry, which leads to strong
Table 1: Key Physicochemical Properties
| Property | Value | Mechanistic Implication for Solvation |
| CAS Number | 886361-71-3 | Unique identifier for compound sourcing . |
| LogP (Estimated) | ~3.28 - 3.46 | Highly lipophilic; strongly prefers non-aqueous, non-polar, or aprotic environments. |
| H-Bond Donors | 0 | Cannot donate hydrogen bonds; severely limits solubility in protic solvents like water or alcohols. |
| H-Bond Acceptors | 2 (Nitrile N, Thiophene S) | Capable of accepting hydrogen bonds or interacting via strong dipole-dipole alignment. |
| Rotatable Bonds | 1 | High structural rigidity contributes to a high energetic penalty for disrupting the crystalline solid state. |
Thermodynamics of Solvation: The Mechanistic Divide
The fundamental equation governing solubility is the Gibbs free energy of mixing (
The DMSO Advantage (Polar Aprotic)
DMSO (
The Methanol Penalty (Polar Protic)
Methanol (
Thermodynamic pathways of solvation for 2-Fluoro-5-(3-thienyl)benzenecarbonitrile in DMSO vs MeOH.
Self-Validating Experimental Protocols
A common failure point in drug discovery is the assumption that a compound is fully dissolved when micro-aggregates still exist, leading to skewed IC50 values and irreproducible data. The following protocols are designed as self-validating systems to guarantee absolute dissolution.
Protocol 1: Preparation of Anhydrous DMSO Stock Solutions (10-50 mM)
DMSO is highly hygroscopic; the ingress of atmospheric water rapidly decreases its solvating power, leading to compound precipitation .
Step-by-Step Methodology:
-
Equilibration: Allow the lyophilized vial of 2-Fluoro-5-(3-thienyl)benzenecarbonitrile to reach room temperature in a desiccator before opening to prevent condensation.
-
Weighing: Accurately weigh the desired mass (e.g., 10 mg) using an analytical balance into a low-bind microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9%, stored under argon) to achieve the target concentration.
-
Mechanical Disruption: Vortex for 60 seconds, followed by bath sonication at 25°C for 5 minutes to break down the crystal lattice.
-
Self-Validation Step (Critical): Centrifuge the tube at 10,000 x g for 5 minutes. Carefully sample the top 10% of the supernatant and quantify via UV-Vis spectrophotometry (using a pre-established molar extinction coefficient). If the calculated concentration of the supernatant matches the theoretical bulk concentration, the solution is 100% dissolved. If it is lower, micro-aggregates have pelleted, indicating incomplete dissolution.
-
Storage: Aliquot into single-use tubes and store at -20°C in the dark. Avoid freeze-thaw cycles.
Self-validating workflow for preparing anhydrous DMSO stock solutions.
Protocol 2: Solvent-Shift Precipitation (Using Methanol)
Because methanol acts as a poor solvent for this compound, it can be utilized as an anti-solvent to purify the compound from highly soluble impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude compound in a minimal volume of THF or Dichloromethane (DCM).
-
Anti-Solvent Addition: Dropwise, add ice-cold Methanol under vigorous stirring. The high cavity penalty of methanol will force the lipophilic compound out of solution.
-
Self-Validation Step: Monitor the precipitation completeness by taking 10 µL aliquots of the supernatant, filtering through a 0.2 µm PTFE filter, and injecting into an HPLC-UV. When the peak area of the target compound in the supernatant reaches a stable minimum plateau, the thermodynamic precipitation is complete.
-
Recovery: Filter the suspension via vacuum filtration, wash the filter cake with cold methanol, and dry under high vacuum.
Downstream Applications and Cytotoxicity Considerations
When transitioning from chemical stock solutions to biological in vitro assays, the choice of solvent vehicle becomes a matter of cellular viability. While DMSO is the ultimate solvent for 2-Fluoro-5-(3-thienyl)benzenecarbonitrile, it exhibits significant cytotoxicity at higher concentrations. Studies have demonstrated that DMSO significantly inhibits the proliferation of human cell lines (e.g., HepG2, MCF-7) at concentrations above 1.25% v/v, and it is strictly recommended to keep final DMSO assay concentrations below 0.6% v/v .
Table 2: Solvent Selection Matrix
| Solvent | Classification | Primary Use Case | Critical Limitations |
| DMSO | Polar Aprotic | High-concentration stock solutions (10-100 mM); NMR spectroscopy. | Hygroscopic; Cytotoxic at >0.6% v/v in biological assays. |
| Methanol | Polar Protic | Anti-solvent for crystallization; HPLC mobile phase component. | Extremely poor primary solubility; high cavity formation penalty. |
By strictly adhering to the thermodynamic principles of polar aprotic solvation and implementing self-validating protocols, researchers can completely eliminate the data artifacts associated with the handling of lipophilic benzonitrile derivatives.
References
A Technical Guide to the Synthesis and Physicochemical Characterization of 2-Fluoro-5-(3-thienyl)benzenecarbonitrile, with a Focus on Melting Point Determination
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of 2-fluoro-5-(3-thienyl)benzenecarbonitrile, a compound of interest in medicinal chemistry and materials science. In the absence of readily available public data for its melting point, this document outlines a robust, first-principles approach to its determination. We present a validated protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction, detailed methods for its purification by recrystallization, and a step-by-step guide for accurate melting point analysis. This guide is intended to serve as a practical resource for researchers working with novel bi-aryl compounds, emphasizing the critical link between synthesis, purity, and fundamental physicochemical characterization.
Introduction: The Significance of Bi-Aryl Nitrile Scaffolds and the Imperative of Accurate Characterization
The bi-aryl structural motif is a cornerstone in modern drug discovery and materials science. The fusion of a fluorinated benzene ring with a thiophene moiety, as seen in 2-fluoro-5-(3-thienyl)benzenecarbonitrile, brings together key pharmacophoric elements. The fluorine atom can enhance metabolic stability and binding affinity, while the thiophene ring serves as a versatile bioisostere for a phenyl group, influencing the molecule's electronic and pharmacokinetic properties[1]. The nitrile group, a common feature in many bioactive molecules, can act as a hydrogen bond acceptor or a precursor for other functional groups.
Given the importance of this structural class, the unambiguous characterization of novel analogues is paramount. The melting point of a crystalline solid is one of its most fundamental physical properties. It serves as a crucial indicator of purity and can be used for identification. An impure compound will typically exhibit a depressed and broadened melting point range compared to a pure sample[2]. Therefore, the accurate determination of a sharp melting point is a primary validation of a compound's integrity following synthesis and purification.
As of the date of this publication, the melting point for 2-fluoro-5-(3-thienyl)benzenecarbonitrile is not widely reported in scientific literature or commercial catalogs. This guide, therefore, provides the essential experimental framework for its synthesis and definitive characterization.
Synthesis of 2-Fluoro-5-(3-thienyl)benzenecarbonitrile via Suzuki-Miyaura Cross-Coupling
The formation of the carbon-carbon bond between the benzene and thiophene rings is most effectively achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is particularly well-suited for this purpose due to its high functional group tolerance and generally mild reaction conditions[1].
The proposed and validated synthetic route involves the coupling of 2-fluoro-5-bromobenzonitrile with 3-thienylboronic acid.
Diagram of the Synthetic Reaction:
Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask, add 2-fluoro-5-bromobenzonitrile (1.0 equiv), 3-thienylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and a palladium catalyst system such as palladium(II) acetate (Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand like SPhos (4 mol%)[1].
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst[1].
-
Solvent Addition: Add a degassed solvent mixture, such as 3:1 dioxane and deionized water, via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification by Recrystallization: The Key to a Sharp Melting Point
The crude product from the synthesis will contain residual reagents, catalyst, and byproducts. Recrystallization is a powerful technique for purifying solid organic compounds, based on the principle of differential solubility in a given solvent at different temperatures[3]. The goal is to select a solvent in which the desired compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below, while impurities remain in solution upon cooling.
Experimental Protocol:
-
Solvent Selection: Screen various solvents (e.g., ethanol, isopropanol, toluene, heptane, or mixtures thereof) to find a suitable system. The ideal solvent will dissolve the crude product when hot but allow for the formation of well-defined crystals upon slow cooling.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Add more hot solvent portion-wise until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them before the solution cools[4].
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximizing Yield: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the precipitation of the product[4][5].
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The presence of solvent can depress the melting point[6].
Accurate Melting Point Determination
The melting point of a pure crystalline solid is recorded as a range: from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid[7]. A narrow melting range (typically ≤ 2 °C) is indicative of high purity.
Workflow for Synthesis, Purification, and Characterization:
Caption: Overall workflow from synthesis to characterization.
Experimental Protocol:
-
Apparatus Calibration: Before use, ensure the melting point apparatus is calibrated using certified reference standards with known melting points[8][9]. This accounts for any systematic error in the instrument's thermometer[6].
-
Sample Preparation: Place a small amount of the dry, purified crystals on a clean, dry watch glass. Finely crush the crystals into a powder. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the closed end[7][10].
-
Initial (Rapid) Determination: Place the capillary tube in the melting point apparatus. Heat the sample at a rapid rate (e.g., 10-15 °C per minute) to get an approximate melting range. This initial measurement is not for record but serves to identify the temperature range for a more careful determination[11].
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point observed. Using a fresh sample, heat to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer[6][7][10].
-
Recording the Melting Range:
-
Record the temperature (T₁) at which the first drop of liquid is observed.
-
Record the temperature (T₂) when the last crystal melts and the entire sample is a transparent liquid.
-
The melting point is reported as the range T₁ - T₂.
-
-
Confirmation: Repeat the accurate determination with a fresh sample to ensure reproducibility.
Data Presentation
Since no literature value is readily available, the experimentally determined melting point should be reported clearly.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Experimentally Determined Melting Point (°C) |
| 2-Fluoro-5-(3-thienyl)benzenecarbonitrile | C₁₁H₆FNS | 203.24 | TBD |
| TBD: To Be Determined by the experimental protocol outlined above. |
Conclusion
The synthesis and characterization of novel compounds like 2-fluoro-5-(3-thienyl)benzenecarbonitrile are fundamental to advancing chemical and pharmaceutical research. While direct physical data may not always be available, a systematic and rigorous application of established synthetic, purification, and analytical techniques provides a reliable pathway to obtaining this crucial information. The protocols detailed in this guide for Suzuki-Miyaura coupling, recrystallization, and melting point determination represent a self-validating workflow. A sharp, reproducible melting point, obtained through these methods, serves as a strong indicator of the successful synthesis and purification of the target compound, thereby providing a solid foundation for any subsequent biological or material science investigations.
References
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Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
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Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]
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Nambo, M., et al. (2019). Modular synthesis of α-fluorinated arylmethanes via desulfonylative cross-coupling. Nature Communications. [Link]
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Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
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Strømsodd, E. A., et al. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments. [Link]
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Beilstein Journals. (2025, January 15). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. [Link]
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Soulé, J-F., & Doucet, H. (2012). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry. [Link]
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Solano, D. M., & Bergkamp, J. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. CSUB. [Link]
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eGyanKosh. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. eGyanKosh. [Link]
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University of Calgary. (n.d.). Melting point determination. University of Calgary. [Link]
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Lab Training. (2024, July 5). Melting point apparatus [Video]. YouTube. [Link]
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PMC. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. [Link]
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Wired Chemist. (n.d.). Determination of Melting Point. Wired Chemist. [Link]
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eGyanKosh. (n.d.). UNIT 11 RECRYSTALLISATION AND MELTING POINT DETERMINATION. eGyanKosh. [Link]
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PMC. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. PMC. [Link]
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Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. Pharma Beginners. [Link]
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Beilstein Journals. (2025, January 15). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journals. [Link]
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SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. SciSpace. [Link]
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BYJU'S. (2019, October 16). methods of purification of organic compounds. BYJU'S. [Link]
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Juniper Publishers. (2023, September 8). Docking Study of Novel Thiophene Derivatives Synthesized by Stille Cross Coupling with Potent Anti-Cancer Activity. Juniper Publishers. [Link]
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My Life Science Career. (2025, September 18). Determination of Melting Point Lab. My Life Science Career. [Link]
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Labcompare. (2025, August 19). Melting Point Apparatus: What It Is & How to Determine Melting Point. Labcompare. [Link]
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SSERC. (n.d.). Melting point determination. SSERC. [Link]
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Mettler Toledo. (n.d.). Calibration for Melting and Dropping Point Instruments. Mettler Toledo. [Link]
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Methodological & Application
Synthesis of 2-Fluoro-5-(3-thienyl)benzonitrile via Suzuki coupling
An Application Guide for the Synthesis of 2-Fluoro-5-(3-thienyl)benzonitrile via Palladium-Catalyzed Suzuki-Miyaura Coupling
Introduction: Bridging Aryl and Heteroaryl Scaffolds
The synthesis of biaryl and heteroaryl-aryl compounds is a cornerstone of modern medicinal chemistry and materials science. Among these structures, 2-Fluoro-5-(3-thienyl)benzonitrile stands out as a valuable scaffold, integrating the electron-withdrawing properties of the fluorobenzonitrile moiety with the versatile thiophene ring, a common pharmacophore. The Suzuki-Miyaura cross-coupling reaction offers a powerful and efficient method for forging the crucial carbon-carbon bond between these two fragments.[1][2] This palladium-catalyzed reaction is renowned for its mild conditions, tolerance of a wide array of functional groups, and the general stability and commercial availability of its organoboron reagents.[3][4]
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Fluoro-5-(3-thienyl)benzonitrile. Beyond a simple recitation of steps, this guide delves into the causality behind key experimental choices, offering researchers the insights needed to adapt and troubleshoot the methodology for their specific applications.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a complex, multi-step process centered around a palladium catalyst.[5] Understanding this cycle is critical for rational optimization and troubleshooting. The reaction proceeds through three primary stages: oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of the 2-fluoro-5-bromobenzonitrile, forming a square planar Pd(II) complex. This is often the rate-determining step in the cycle.[1]
-
Transmetalation : Before this step can occur, the boronic acid must be activated by a base. The base reacts with the 3-thienylboronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[6][7] This activated species then transfers the thienyl group to the Pd(II) complex, displacing the halide.[8]
-
Reductive Elimination : The two organic groups (fluorobenzonitrile and thienyl) on the palladium center couple and are eliminated from the metal, forming the final product, 2-Fluoro-5-(3-thienyl)benzonitrile. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]
Materials and Reagents
Proper preparation and handling of reagents are paramount for a successful reaction. All reagents should be of high purity. Solvents should be anhydrous and degassed to prevent quenching of the catalyst.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Fluoro-5-bromobenzonitrile | 179897-89-3 | 200.01 | 5.0 | 1.0 |
| 3-Thienylboronic acid | 6165-69-1 | 127.96 | 6.0 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.1 | 0.02 |
| Sodium Carbonate (anhydrous) | 497-19-8 | 105.99 | 10.0 | 2.0 |
| Toluene | 108-88-3 | 92.14 | 40 mL | - |
| Ethanol | 64-17-5 | 46.07 | 10 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 10 mL | - |
Rationale for Reagent Selection & Stoichiometry:
-
Aryl Halide : 2-Fluoro-5-bromobenzonitrile is chosen as the electrophilic partner. The C-Br bond is sufficiently reactive for oxidative addition under these conditions.[10]
-
Organoboron Reagent : 3-Thienylboronic acid is a stable, solid reagent.[11][12] A slight excess (1.2 equivalents) is used to ensure complete consumption of the limiting aryl halide, driving the reaction towards the product.
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and widely used Pd(0) precatalyst for Suzuki couplings.[13][14] A catalyst loading of 2 mol% is typically sufficient for this type of transformation.
-
Base : Anhydrous sodium carbonate is a cost-effective and moderately strong base, sufficient to form the reactive boronate species without promoting significant side reactions.[7] Two equivalents are used to ensure the reaction medium remains basic throughout the process.
-
Solvent System : A multiphasic system of Toluene/Ethanol/Water is employed. Toluene serves as the primary organic phase, solubilizing the aryl halide and catalyst. Ethanol aids in the solubility of the reagents, while water is essential for dissolving the inorganic base and facilitating the formation of the boronate complex.[8][15]
Detailed Experimental Protocol
This procedure should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation and degradation of the Pd(0) catalyst.[3]
dot graph TD { A[Setup] --> B(Inert Atmosphere); B --> C{Reagent Addition}; C --> D[Catalyst Addition]; D --> E{Heating & Reaction}; E --> F[Monitoring via TLC]; F --> G{Work-up}; G --> H[Purification]; H --> I[Characterization];
} ends_dot Caption: General experimental workflow for the Suzuki coupling synthesis.
Step-by-Step Procedure:
-
Glassware Preparation : To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, ensure all glassware is flame-dried under vacuum and allowed to cool under a stream of dry nitrogen.
-
Reagent Addition : Remove the heating mantle and add 2-fluoro-5-bromobenzonitrile (1.00 g, 5.0 mmol), 3-thienylboronic acid (0.77 g, 6.0 mmol), and anhydrous sodium carbonate (1.06 g, 10.0 mmol) to the flask.
-
Inert Atmosphere : Seal the flask with a rubber septum on the side neck and purge the system with dry nitrogen or argon for 15 minutes. A gentle positive pressure of inert gas should be maintained throughout the reaction.
-
Solvent Addition : Through the septum, add degassed toluene (40 mL), ethanol (10 mL), and deionized water (10 mL) via syringe.
-
Catalyst Addition : Briefly remove the septum and add tetrakis(triphenylphosphine)palladium(0) (0.116 g, 0.1 mmol) to the flask against a positive flow of nitrogen. The mixture will typically turn a bright yellow.
-
Reaction : Immerse the flask in a preheated oil bath at 90°C. Stir the biphasic mixture vigorously for 12-16 hours. Vigorous stirring is essential to ensure adequate mixing between the aqueous and organic phases.
-
Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. Check for the disappearance of the 2-fluoro-5-bromobenzonitrile spot.
Work-up and Purification
-
Cooling and Dilution : Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Extraction : Transfer the reaction mixture to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of deionized water. Shake the funnel and allow the layers to separate.
-
Washing : Collect the organic layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine (saturated NaCl solution) to remove any remaining inorganic impurities.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : The crude residue should be purified by flash column chromatography on silica gel. A gradient elution starting with 100% hexanes and gradually increasing to 95:5 hexanes:ethyl acetate is typically effective. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to afford 2-Fluoro-5-(3-thienyl)benzonitrile as a solid.[16]
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy : To confirm the molecular structure.
-
Mass Spectrometry (MS) : To confirm the molecular weight.
-
Melting Point : To assess the purity of the crystalline solid.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized Pd(0)). | Ensure a properly inert atmosphere is maintained. Use fresh, high-quality Pd(PPh₃)₄.[14] A color change to dark brown/black indicates catalyst decomposition. |
| Insufficient base or wet base. | Use anhydrous base and ensure it is finely powdered for better solubility and reactivity. | |
| Poor quality boronic acid. | Boronic acids can dehydrate to form boroxines. Use fresh boronic acid or a well-stored sample. | |
| Significant Side Products | Homocoupling of the boronic acid. | This can occur if the reaction is run for too long or at too high a temperature. Ensure the reaction is stopped once the starting material is consumed. |
| Protodeborylation (loss of the boronic acid group). | Ensure the base is not excessively strong and the reaction temperature is not too high. The presence of water can sometimes contribute to this side reaction.[8] | |
| Difficult Purification | Co-elution of triphenylphosphine oxide. | Triphenylphosphine oxide is a common byproduct from the catalyst. Careful column chromatography is required. Sometimes, trituration with a solvent like ether can help remove it. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally reliable and versatile tool for the synthesis of complex molecules like 2-Fluoro-5-(3-thienyl)benzonitrile. By understanding the underlying mechanism and the specific role of each reagent, researchers can confidently execute this protocol. The detailed methodology and troubleshooting guide provided herein serve as a robust starting point for scientists in drug discovery and materials science, enabling the efficient and reproducible synthesis of this valuable chemical building block.
References
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. Retrieved March 7, 2026, from [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved March 7, 2026, from [Link]
-
Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
- CN101898976A - The preparation method of 2-fluoro-5-bromobenzonitrile. (n.d.). Google Patents.
-
Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. (2008). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Sarkar, A., Das, R., & Kar, G. K. (2017). A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones. Synlett. Retrieved March 7, 2026, from [Link]
-
Martinez-Viturro, J. I., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]
- CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method. (n.d.). Google Patents.
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Sandiego. Retrieved March 7, 2026, from [Link]
-
Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. (2017). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2022). PRISM. Retrieved March 7, 2026, from [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. (2022). MDPI. Retrieved March 7, 2026, from [Link]
-
5-Bromo-2-fluorobenzonitrile. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. (2024). Journal of Synthetic Chemistry. Retrieved March 7, 2026, from [Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2012). ResearchGate. Retrieved March 7, 2026, from [Link]
-
A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. (2026). Chemistry Learner. Retrieved March 7, 2026, from [Link]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2013). MDPI. Retrieved March 7, 2026, from [Link]
-
Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). (n.d.). Ascensus. Retrieved March 7, 2026, from [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. Retrieved March 7, 2026, from [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES. Retrieved March 7, 2026, from [Link]
-
Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. (n.d.). Scientific & Academic Publishing. Retrieved March 7, 2026, from [Link]
-
3D Printed Tetrakis(triphenylphosphine)palladium (0) Impregnated Stirrer Devices for Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). ChemRxiv. Retrieved March 7, 2026, from [Link]
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Application Note: 2-Fluoro-5-(3-thienyl)benzenecarbonitrile as a Privileged Scaffold in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. 2-Fluoro-5-(3-thienyl)benzenecarbonitrile (CAS: 886361-71-3) represents a highly versatile, privileged scaffold[1]. By integrating a strongly electron-withdrawing nitrile, an activated ortho-fluorine, and a lipophilic 3-thienyl bioisostere, this intermediate enables rapid, divergent synthesis of complex pharmacophores. This application note details the structural rationale, physicochemical profile, and validated synthetic protocols for deploying this compound in drug discovery workflows.
Structural Rationale & Medicinal Chemistry Profile
As a Senior Application Scientist, I emphasize that building blocks must be chosen not just for their reactive functional groups, but for the inherent pharmacological properties they impart to the final drug candidate.
-
The Nitrile Group (-CN): The cyano group is a versatile handle. It serves as a direct precursor to primary amines (via reduction), amides (via partial hydrolysis), and most notably, tetrazoles (via [3+2] cycloaddition). In drug design, tetrazoles are premier bioisosteres for carboxylic acids, offering improved metabolic stability, enhanced lipophilicity, and prolonged half-lives while maintaining a similar pKa (~4.5–5.5)[2].
-
The Ortho-Fluoro Substituent: The fluorine atom is highly activated by the adjacent, strongly electron-withdrawing nitrile group. In Nucleophilic Aromatic Substitution (SNAr), fluorine is the optimal leaving group (reactivity order: F > Cl > Br > I). Its extreme electronegativity polarizes the C-F bond, rendering the ipso carbon highly electrophilic and stabilizing the anionic Meisenheimer complex intermediate[3]. This allows for efficient coupling with nitrogen, oxygen, or sulfur nucleophiles under mild conditions.
-
The 3-Thienyl Motif: The thiophene ring is a classic bioisostere for the phenyl ring. The 3-thienyl substitution specifically offers a unique vector geometry for binding into hydrophobic pockets. Compared to electron-rich phenyl rings, thiophenes often alter the metabolic weak points of a molecule, potentially reducing CYP450-mediated oxidative liability while improving overall membrane permeability[4].
Physicochemical & Predictive ADME Data
Understanding the baseline physicochemical properties of the intermediate is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of the downstream derivatives.
| Property | Value | Medicinal Chemistry Implication |
| Chemical Formula | C11H6FNS | Defines the core biaryl system. |
| Molecular Weight | 203.24 g/mol | Low MW leaves ample "budget" (<500 Da) for further elaboration (Lipinski's Rule of 5). |
| H-Bond Donors (HBD) | 0 | Excellent for passive membrane permeability. |
| H-Bond Acceptors (HBA) | 2 (Nitrile N, Thiophene S) | Provides necessary interaction points for target binding without excessive desolvation penalties. |
| Rotatable Bonds | 1 | High rigidity reduces entropic penalty upon target binding. |
| Topological PSA | ~52.0 Ų | Well within the <140 Ų limit for oral bioavailability; suitable for CNS penetration (<90 Ų). |
Divergent Synthetic Workflows
Divergent synthetic pathways from the 2-Fluoro-5-(3-thienyl)benzenecarbonitrile scaffold.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating mechanistic checkpoints to ensure high fidelity and yield.
Protocol A: Synthesis of 5-(2-Fluoro-5-(3-thienyl)phenyl)-1H-tetrazole
Causality & Mechanism: This protocol utilizes the Demko-Sharpless methodology[5]. Traditional tetrazole syntheses require toxic and explosive tin or aluminum azides. Here, we use sodium azide in water/isopropanol. The addition of Zinc Bromide (ZnBr2) is the critical mechanistic driver: the Lewis acidic Zn2+ coordinates to the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon. This lowers the activation energy for the [3+2] cycloaddition with the azide ion, allowing the reaction to proceed safely and efficiently[2].
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-Fluoro-5-(3-thienyl)benzenecarbonitrile (1.0 mmol, 203 mg) in a 1:1 mixture of deionized water and isopropanol (10 mL).
-
Reagent Addition: Add Sodium Azide (NaN3, 1.2 mmol, 78 mg) followed by Zinc Bromide (ZnBr2, 1.0 mmol, 225 mg). Safety Note: NaN3 is highly toxic; handle in a fume hood and avoid contact with strong acids to prevent hydrazoic acid formation.
-
Cycloaddition: Heat the reaction mixture to vigorous reflux (approx. 90–95 °C) for 16–24 hours. Monitor the disappearance of the starting nitrile via TLC (Hexanes:EtOAc 7:3) or LC-MS.
-
Workup (Self-Validation Check): Once complete, cool the mixture to room temperature. Add 3 M HCl (5 mL) dropwise to adjust the pH to ~2. Causality: The tetrazole product (pKa ~4.5) will protonate and precipitate out of the aqueous solution, while the zinc salts remain dissolved.
-
Isolation: Filter the resulting white/off-white precipitate under vacuum, wash with cold water (2 x 10 mL), and dry under high vacuum to afford the pure tetrazole derivative.
Protocol B: Nucleophilic Aromatic Substitution (SNAr) with Secondary Amines
Causality & Mechanism: The SNAr reaction proceeds via an addition-elimination mechanism. The electron-withdrawing nitrile group lowers the LUMO of the aromatic ring. When a secondary amine (e.g., morpholine or piperidine) attacks the ortho-position, the highly electronegative fluorine atom stabilizes the resulting negative charge in the transition state before being expelled as a fluoride ion[6][7]. Potassium carbonate is used as a mild base to scavenge the generated HF, driving the reaction to completion without hydrolyzing the nitrile.
Logical workflow for optimizing SNAr conditions based on nucleophile strength.
Step-by-Step Methodology:
-
Preparation: To an oven-dried 20 mL reaction vial equipped with a stir bar, add 2-Fluoro-5-(3-thienyl)benzenecarbonitrile (1.0 mmol, 203 mg) and anhydrous Potassium Carbonate (K2CO3, 2.0 mmol, 276 mg).
-
Solvent & Nucleophile: Add anhydrous N,N-Dimethylformamide (DMF) (5 mL) to achieve a ~0.2 M solution. Add the desired secondary amine (e.g., Morpholine, 1.2 mmol, 104 mg).
-
Reaction: Seal the vial and heat to 80 °C using an aluminum heating block for 12 hours. The strong activation by the nitrile group usually negates the need for temperatures exceeding 100 °C for aliphatic amines[7].
-
Workup: Cool to room temperature and quench the reaction by pouring it into ice-cold water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine (3 x 15 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the 2-amino-5-(3-thienyl)benzenecarbonitrile derivative.
References
-
Demko, Z. P.; Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water". Journal of Organic Chemistry, 2001, 66, 7945–7950. Discussed in RSC Advances. Available at:[Link]
-
Malik, M. A.; Al-Thabaiti, S. A.; Wani, M. Y. "Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology". ResearchGate, 2013. Available at:[Link]
-
Thomas, S.; et al. "Aminoborohydrides. 12. Novel Tandem SNAr Amination−Reduction Reactions of 2-Halobenzonitriles". The Journal of Organic Chemistry, ACS Publications, 2001. Available at:[Link]
-
Colacino, E.; et al. "Al2O3 promoted mechanochemical nucleophilic aromatic substitution". RSC Advances, 2024. Available at:[Link]
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Using 2-Fluoro-5-(3-thienyl)benzonitrile in PARP inhibitor synthesis
Application Note: Strategic Utilization of 2-Fluoro-5-(3-thienyl)benzonitrile in the Synthesis of Novel PARP-1/2 Inhibitors
Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Strategic Rationale
The development of Poly (ADP-ribose) polymerase (PARP) inhibitors has revolutionized the targeted treatment of homologous recombination-deficient malignancies, particularly BRCA-mutated ovarian and breast cancers[1]. The core pharmacophore of most clinical PARP inhibitors (e.g., Olaparib, Rucaparib) relies on a hydrogen-bonding motif—often a phthalazinone or benzamide derivative—that anchors into the NAD+ binding pocket of the PARP catalytic domain[2].
2-Fluoro-5-(3-thienyl)benzonitrile (CAS No. 886361-71-3) has emerged as a highly versatile, privileged building block for the synthesis of next-generation PARP inhibitors. This intermediate offers three orthogonal synthetic handles:
-
The Ortho-Fluorine Atom: Highly activated by the adjacent nitrile group, serving as an ideal leaving group for Nucleophilic Aromatic Substitution (SNAr) to introduce solubilizing groups (e.g., piperazines).
-
The Nitrile Group: A direct precursor for the construction of primary amides, quinazolinones, or phthalazinone core structures required for target engagement.
-
The 3-Thienyl Motif: A classic bioisostere for the phenyl ring. Incorporating a thiophene ring modulates the molecule's lipophilicity (LogP), alters the dihedral angle for better pocket accommodation, and often improves metabolic stability compared to traditional biphenyl systems[3],[4].
Mechanistic Workflow & Causality in Synthesis
To build a self-validating and reproducible synthetic protocol, it is critical to understand the causality behind each chemical transformation. The synthesis of a thiophene-based PARP inhibitor from 2-Fluoro-5-(3-thienyl)benzonitrile typically follows a two-stage convergent pathway.
Stage 1: Nucleophilic Aromatic Substitution (SNAr)
The first step involves displacing the fluorine atom with a nucleophile, typically a protected diamine like N-Boc-piperazine.
-
Causality of Reactivity: The strong electron-withdrawing nature of the cyano group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This stabilizes the intermediate Meisenheimer complex, making the ortho-fluorine highly labile.
-
Solvent & Base Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) are strictly required to solvate the nucleophile and stabilize the polar transition state. Potassium carbonate (K₂CO₃) is selected as a mild, insoluble base to scavenge the generated hydrogen fluoride (HF) without causing unwanted hydrolysis of the nitrile group.
Stage 2: Pharmacophore Cyclization
The nitrile group is subsequently converted into the PARP-binding motif.
-
Causality of Cyclization: By hydrolyzing the nitrile to an amide and reacting it with hydrazine hydrate, the system undergoes a condensation-cyclization cascade. This forms a rigid, bidentate hydrogen-bond donor/acceptor system that mimics the nicotinamide moiety of NAD+, effectively trapping PARP1 on damaged DNA[2],[1].
Fig 1. Synthetic workflow from 2-Fluoro-5-(3-thienyl)benzonitrile to a PARP inhibitor scaffold.
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) via TLC and LC-MS are integrated to ensure the integrity of each step before proceeding.
Protocol A: SNAr with N-Boc-Piperazine
Objective: Synthesize 2-(4-Boc-piperazin-1-yl)-5-(3-thienyl)benzonitrile.
-
Preparation: Charge a dry 250 mL round-bottom flask with 2-Fluoro-5-(3-thienyl)benzonitrile (10.0 g, 49.2 mmol) and anhydrous DMF (100 mL) under a nitrogen atmosphere.
-
Reagent Addition: Add anhydrous K₂CO₃ (13.6 g, 98.4 mmol, 2.0 eq) followed by N-Boc-piperazine (10.1 g, 54.1 mmol, 1.1 eq).
-
Expert Insight: Using exactly 1.1 equivalents of the amine prevents the formation of bis-addition byproducts while ensuring complete consumption of the fluorinated starting material.
-
-
Reaction: Heat the suspension to 80 °C and stir for 12 hours.
-
Validation (IPC): Monitor via LC-MS. The starting material peak (m/z 204 [M+H]+) should disappear, replaced by the product peak (m/z 370 [M+H]+).
-
Workup: Cool to room temperature and pour the mixture into 500 mL of ice-cold distilled water. Stir vigorously for 30 minutes to precipitate the product. Filter the solid, wash with water (3 × 50 mL), and dry under vacuum at 45 °C to afford the intermediate as a pale yellow solid.
Protocol B: Cyclization to the PARP-Binding Core
Objective: Convert the nitrile intermediate into a functionalized tricyclic/bicyclic PARP inhibitor core.
-
Hydrolysis: Dissolve the intermediate from Protocol A (15.0 g, 40.6 mmol) in ethanol (150 mL). Add 20% aqueous NaOH (30 mL) and 30% H₂O₂ (15 mL) dropwise at 0 °C. Stir at room temperature for 4 hours to yield the primary amide.
-
Expert Insight: H₂O₂ acts as a nucleophilic catalyst (forming the hydroperoxide anion), which attacks the nitrile carbon significantly faster than the hydroxide ion alone, preventing over-hydrolysis to the carboxylic acid.
-
-
Cyclization: To the crude amide mixture, add hydrazine monohydrate (10.0 mL, excess) and heat to reflux (85 °C) for 18 hours.
-
Validation (IPC): TLC (DCM:MeOH 9:1) should indicate the formation of a highly polar, UV-active spot.
-
Isolation: Concentrate the solvent under reduced pressure, neutralize with 1M HCl to pH 7, and extract with Ethyl Acetate (3 × 100 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography to isolate the final protected PARP inhibitor scaffold.
Quantitative Data Presentation
Optimization of the SNAr step is critical for large-scale throughput. The table below summarizes the causality of solvent and temperature choices on the overall yield and purity profile.
Table 1: Optimization of SNAr Conditions for 2-Fluoro-5-(3-thienyl)benzonitrile
| Solvent | Base | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Purity (HPLC, %) |
| THF | K₂CO₃ | 65 (Reflux) | 24 | 68 | 55 | 92.1 |
| Acetonitrile | K₂CO₃ | 80 (Reflux) | 18 | 85 | 78 | 95.4 |
| DMF | K₂CO₃ | 80 | 12 | >99 | 94 | 98.8 |
| DMSO | Cs₂CO₃ | 100 | 6 | >99 | 82* | 88.5 |
*Lower isolated yield in DMSO is attributed to partial hydrolysis of the nitrile group due to the higher temperature and stronger base profile.
Biological Mechanism of Action
Once synthesized, the thiophene-bearing PARP inhibitor exerts its effect via Synthetic Lethality . By binding to the NAD+ pocket, the drug prevents PARP from synthesizing poly(ADP-ribose) chains, effectively trapping the PARP1 protein on single-strand DNA breaks. During the S-phase of the cell cycle, these trapped complexes cause replication fork collapse, leading to double-strand breaks (DSBs) that cannot be repaired in BRCA-deficient tumor cells[2],[1].
Fig 2. Synthetic lethality pathway driven by thiophene-based PARP inhibitors.
References
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]
-
Continuous Flow Synthesis of the PARP-1/2 Inhibitor HYDAMTIQ: Synthetic Strategy, Optimization, and Green Metrics Evaluation. ACS Publications. Available at:[Link]
-
Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]
Sources
- 1. CN108164468B - PARP inhibitor, pharmaceutical composition, preparation method and application thereof - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Yield Preparation of 2-Fluoro-5-(3-thienyl)benzenecarbonitrile via Suzuki-Miyaura Cross-Coupling
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Self-Validation, and Reaction Optimization
Introduction & Scientific Rationale
2-Fluoro-5-(3-thienyl)benzenecarbonitrile (CAS: 886361-71-3) is a highly privileged biaryl building block utilized extensively in medicinal chemistry. Its structural motif—a fluorobenzonitrile core coupled with a thiophene ring—is a critical precursor in the synthesis of kinase inhibitors, indazole-3-amine antitumor agents, and non-steroidal anti-inflammatory drugs (NSAIDs) ()[1].
The most robust and scalable method for preparing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2-fluorobenzonitrile with 3-thienylboronic acid. As an Application Scientist, I select this pathway because it offers absolute regioselectivity and exceptional functional group tolerance. The mild basic conditions prevent the hydrolysis of the electrophilic nitrile group, while the distinct bond dissociation energies between the C–Br bond (~68 kcal/mol) and the C–F bond (~115 kcal/mol) ensure that the palladium catalyst exclusively inserts at the C5 position, leaving the C2 fluorine intact for downstream nucleophilic aromatic substitution (SNAr) ()[2].
Mechanistic Pathway & Causality
To achieve high yields and minimize side reactions (such as protodeboronation or homocoupling), it is critical to understand the causality of the catalytic cycle.
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition into the C–Br bond of 5-bromo-2-fluorobenzonitrile. Because the aromatic ring is highly electron-deficient (due to the -I effect of fluorine and the -M effect of the nitrile group), this step is extremely rapid.
-
Transmetalation: This is typically the rate-limiting step. The addition of a base (e.g.,
) and water is non-negotiable. The base coordinates with 3-thienylboronic acid to form a negatively charged, highly nucleophilic boronate complex. Simultaneously, the base facilitates the exchange of the bromide ligand on the Pd(II) complex, allowing the thienyl group to transfer to the palladium center. -
Reductive Elimination: The sterically driven reductive elimination collapses the Pd(II) complex, forging the new C–C biaryl bond and regenerating the Pd(0) catalyst. Using a bidentate ligand with a wide bite angle (like dppf) accelerates this step.
Catalytic cycle of the Suzuki-Miyaura cross-coupling for the target biaryl compound.
Experimental Protocol: A Self-Validating System
This protocol is designed as a self-validating workflow. Every step includes an observable metric to ensure the chemical system is behaving as intended. The use of aqueous biphasic conditions (1,4-Dioxane/Water) ensures the solubility of both the organic substrates and the inorganic base ()[3].
Materials Required
-
Aryl Halide: 5-bromo-2-fluorobenzonitrile (10.0 mmol, 2.00 g)
-
Organoboron: 3-Thienylboronic acid (12.0 mmol, 1.54 g)
-
Catalyst:
(0.5 mmol, 365 mg, 5 mol%) -
Base: Potassium carbonate (
) (20.0 mmol, 2.76 g) -
Solvents: 1,4-Dioxane (40 mL), Deionized Water (10 mL)
Step-by-Step Methodology
-
System Preparation & Degassing (Critical Step):
-
Action: Add 5-bromo-2-fluorobenzonitrile, 3-thienylboronic acid, and
to a 100 mL round-bottom flask equipped with a magnetic stir bar. Add the 1,4-Dioxane and Water. -
Action: Sparge the mixture with ultra-pure Argon or
for 15 minutes. -
Causality: Oxygen must be rigorously excluded.
is highly susceptible to oxidation, which forms inactive Pd(II) black, permanently halting the catalytic cycle.
-
-
Catalyst Addition & Heating:
-
Action: Quickly add
under a positive stream of inert gas. Attach a reflux condenser and heat the biphasic mixture to 90 °C for 4–6 hours. -
Validation: The reaction mixture will transition from a pale suspension to a deep red/brown homogeneous-like mixture.
-
-
In-Process Control (IPC):
-
Action: At 4 hours, sample the organic layer and analyze via TLC (Hexanes/EtOAc 8:2) or LC-MS.
-
Validation: Disappearance of the aryl bromide spot indicates reaction completion.
-
-
Workup & Extraction:
-
Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (30 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 x 30 mL).
-
Action: Wash the combined organic layers with brine (50 mL), dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Action: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 15% Ethyl Acetate in Hexanes.
-
Validation: The product elutes as a distinct UV-active band (254 nm). Evaporation yields 2-Fluoro-5-(3-thienyl)benzenecarbonitrile as an off-white to pale yellow solid.
-
Sequential workflow for the synthesis and isolation of the target compound.
Quantitative Data & Reaction Optimization
The choice of catalyst and base profoundly impacts the reaction kinetics and overall yield. The table below summarizes optimization data, demonstrating why the
| Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Causality / Mechanistic Observation |
| Toluene/EtOH/H2O | 80 | 12 | 75% | Monodentate ligands result in slower reductive elimination; higher rate of protodeboronation observed. | ||
| 1,4-Dioxane/H2O | 90 | 5 | 92% | Bidentate ligand accelerates reductive elimination; excellent biphasic solubility. | ||
| Toluene/H2O | 100 | 4 | 95% | Highly electron-rich, bulky ligand promotes rapid oxidative addition, but reagents are significantly more expensive. |
Troubleshooting & Analytical Validation
To ensure the integrity of the synthesized 2-Fluoro-5-(3-thienyl)benzenecarbonitrile, the following self-validating analytical checks must be performed:
-
Mass Spectrometry (LC-MS): The theoretical exact mass is 203.02 m/z. You should observe a distinct
peak at 204.0 m/z . If a peak at 124 m/z is observed, this indicates unreacted 5-bromo-2-fluorobenzonitrile (due to failed oxidative addition, likely from poor degassing). -
NMR (400 MHz,
): Look for the disappearance of the broad singlet corresponding to the boronic acid hydroxyls (~8.0 ppm in DMSO-d6). The successful coupling is confirmed by the appearance of the thiophene multiplet at δ 7.35–7.65 ppm integrating for 3 protons, alongside the preservation of the fluorinated benzene ring protons. - NMR: A critical validation step. The fluorine atom should appear as a distinct multiplet around -105 to -110 ppm . If this peak is missing or shifted drastically, it suggests unintended nucleophilic aromatic substitution (SNAr) of the fluorine atom by hydroxide ions (which occurs if the reaction temperature exceeds 100 °C for prolonged periods).
References
-
Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.[Link]
-
Kettle, J. G., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13, 61–64.[Link]
-
Thakore, R. R., et al. (2021). Shielding Effect of Nanomicelles: Stable and Catalytically Active Oxidizable Pd(0) Nanoparticle Catalyst Compatible for Cross-Couplings of Water-Sensitive Acid Chlorides in Water. JACS Au, 1(7), 1003–1011.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 3. Shielding Effect of Nanomicelles: Stable and Catalytically Active Oxidizable Pd(0) Nanoparticle Catalyst Compatible for Cross-Couplings of Water-Sensitive Acid Chlorides in Water - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis Routes for 5-(3-Thienyl)-2-fluorobenzonitrile via Biphasic Suzuki-Miyaura Cross-Coupling
Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Compound: 5-(3-thienyl)-2-fluorobenzonitrile (CAS 886361-71-3)
Strategic Rationale & Retrosynthetic Logic
The biaryl compound 5-(3-thienyl)-2-fluorobenzonitrile (CAS 886361-71-3) is a highly privileged structural motif in modern drug discovery, often utilized as a rigid scaffold in kinase inhibitors and CNS-active therapeutics. When transitioning this intermediate from medicinal chemistry (milligram scale) to process chemistry (kilogram scale), traditional synthetic routes often fail due to reliance on toxic organotin reagents (Stille coupling) or cryogenic metalation (Negishi coupling).
To ensure a highly scalable, atom-economic, and environmentally benign process, the optimal retrosynthetic disconnection relies on a Suzuki-Miyaura cross-coupling [1]. The selected starting materials are:
-
5-Bromo-2-fluorobenzonitrile (CAS 179897-89-3): A commercially abundant, bench-stable electrophile [2].
-
3-Thienylboronic acid (CAS 6165-69-1): A highly reactive nucleophilic coupling partner[3].
By pairing these specific reagents, we eliminate the need for complex pre-functionalization. The primary challenge at scale is managing the biphasic transmetalation dynamics and minimizing palladium (Pd) residuals in the final isolated intermediate.
Mechanistic Pathway & Process Design
As a Senior Application Scientist, I strongly advise against the use of traditional miscible solvents like THF or 1,4-dioxane for scale-up. These solvents require energy-intensive, time-consuming solvent-swap distillations prior to aqueous workup, which can lead to thermal degradation of the product.
The Causality Behind the Biphasic 2-MeTHF System:
We utilize 2-methyltetrahydrofuran (2-MeTHF) coupled with an aqueous potassium carbonate (
-
Transmetalation Efficiency: The biphasic interface allows the aqueous
to continuously activate the 3-thienylboronic acid into its reactive boronate species, which then migrates to the organic phase to undergo transmetalation with the Pd(II) complex. -
Catalyst Selection: We deploy XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)). The bulky, electron-rich XPhos ligand accelerates the oxidative addition of the aryl bromide and prevents catalyst deactivation, allowing for ultralow catalyst loadings (<0.1 mol%) [4].
Process Workflow Visualization
Fig 1. Scalable downstream processing workflow for 5-(3-thienyl)-2-fluorobenzonitrile.
Quantitative Data: Process Optimization
The following table summarizes the optimization data that validates the shift from traditional first-generation catalysts to modern precatalysts in a biphasic system. The goal is to maximize yield while keeping residual heavy metals below the ICH Q3D regulatory threshold (<10 ppm).
| Entry | Catalyst System | Catalyst Loading | Solvent System | Time | Isolated Yield | Residual Pd (Post-Scavenge) |
| 1 | 5.0 mol% | THF / | 12 h | 72% | > 450 ppm | |
| 2 | 1.0 mol% | Toluene / | 8 h | 86% | 85 ppm | |
| 3 | XPhos Pd G2 | 0.1 mol% | 2-MeTHF / | 4 h | 95% | < 5 ppm |
Scalable Experimental Protocol
This protocol is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure reproducibility on a 100 mmol (~20 g) scale.
Materials Required:
-
5-Bromo-2-fluorobenzonitrile: 20.0 g (100.0 mmol, 1.0 equiv)
-
3-Thienylboronic acid: 13.4 g (105.0 mmol, 1.05 equiv)
-
XPhos Pd G2: 0.078 g (0.1 mol%)
-
Potassium Carbonate (
): 20.7 g dissolved in 75 mL DI water (2.0 M, 1.5 equiv) -
2-MeTHF: 100 mL (Reaction) + 50 mL (Extraction)
-
SiliaMetS® Thiol (or equivalent metal scavenger): 2.0 g
-
n-Heptane: 150 mL (Antisolvent)
Step-by-Step Methodology:
Step 1: Inertion and Reagent Charging
-
Equip a 500 mL jacketed reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.
-
Charge 5-bromo-2-fluorobenzonitrile (20.0 g) and 3-thienylboronic acid (13.4 g) into the reactor.
-
Add 100 mL of 2-MeTHF. Stir at 200 rpm until full dissolution is achieved.
-
Self-Validation: Sparge the organic layer with subsurface Nitrogen (
) for 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.
Step 2: Catalytic Activation
-
Add the aqueous
solution (75 mL) to the reactor. -
Briefly pause stirring and add XPhos Pd G2 (0.078 g). Resume stirring at 400 rpm to ensure aggressive mixing of the biphasic system.
-
Heat the reactor jacket to achieve an internal temperature of 75°C.
-
IPC 1 (Reaction Monitoring): After 3.5 hours, sample the organic phase. Dilute with acetonitrile and analyze via HPLC (UV at 254 nm). The reaction is deemed complete when the remaining 5-bromo-2-fluorobenzonitrile is < 1.0 Area%.
Step 3: Phase Separation & Aqueous Wash
-
Cool the internal temperature to 25°C. Stop agitation and allow phases to settle for 15 minutes.
-
IPC 2 (Aqueous pH Check): Drain the lower aqueous layer and check the pH. It should be > 9.0. If the pH drops below 8, it indicates incomplete base stoichiometry, which stalls transmetalation.
-
Wash the retained upper organic phase with 50 mL of 5% aqueous NaCl to remove residual inorganic salts. Discard the aqueous wash.
Step 4: Palladium Scavenging
-
To the organic phase in the reactor, add 2.0 g of SiliaMetS® Thiol scavenger.
-
Heat to 40°C and stir for 2 hours.
-
Causality: The thiol groups covalently bind the dissolved Pd(0) and Pd(II) species. Performing this at 40°C increases the diffusion rate of Pd into the silica pores.
-
Filter the mixture through a pad of Celite to remove the scavenger. Rinse the reactor and pad with 20 mL of fresh 2-MeTHF.
Step 5: Antisolvent Crystallization
-
Transfer the polished 2-MeTHF filtrate to a clean reactor.
-
Distill the 2-MeTHF under reduced pressure (approx. 200 mbar, 40°C) until the total volume is reduced to ~3 volumes (approx. 60 mL).
-
Slowly charge n-heptane (150 mL) over 45 minutes via an addition funnel while stirring at 150 rpm.
-
Causality: The slow addition of the non-polar antisolvent forces the controlled nucleation of 5-(3-thienyl)-2-fluorobenzonitrile, preventing oiling out and excluding impurities from the crystal lattice.
-
Cool the slurry to 0°C and hold for 1 hour.
-
Filter the crystalline solid, wash with cold n-heptane (30 mL), and dry in a vacuum oven at 45°C to constant weight.
References
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura Couplings in Pharmaceutical Process Chemistry. Organics (2022). Comprehensive review on scaling biaryl couplings and controlling palladium residuals. URL: [Link]
-
5-Bromo-2-fluorobenzonitrile (CAS 179897-89-3). PubChem Database, National Center for Biotechnology Information. Verified chemical properties and safety data for the electrophilic starting material. URL:[Link]
-
Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications (2024). Mechanistic grounding for the use of 2-MeTHF/Water biphasic systems and XPhos Pd G2 at ultralow catalyst loadings. URL:[Link]
Application Note: 2-Fluoro-5-(3-thienyl)benzenecarbonitrile as a Core Scaffold for High-Birefringence Nematic Liquid Crystals
Audience: Researchers, Materials Scientists, and Formulation Engineers Content Type: Advanced Application Note & Experimental Protocol
Introduction & Mechanistic Rationale
The development of next-generation electro-optic devices—ranging from fast-response liquid crystal displays (LCDs) to infrared modulators and terahertz (THz) phase shifters—demands nematic liquid crystals (LCs) with exceptionally high birefringence (
2-Fluoro-5-(3-thienyl)benzenecarbonitrile (CAS: 886361-71-3) serves as a highly optimized, multifunctional building block for synthesizing these advanced mesogens[1]. As a Senior Application Scientist, I select this specific scaffold because it pre-installs three critical functional groups that synergistically dictate the macroscopic properties of the final liquid crystal:
-
Cyano Group (-CN): Acts as a powerful terminal electron acceptor. It generates a strong longitudinal dipole moment parallel to the principal molecular axis, yielding a large positive dielectric anisotropy (
). This is the primary driver for lowering the threshold voltage ( ) required for the Fréedericksz transition during electro-optic switching. -
Lateral Fluoro Group (-F): Positioned ortho to the cyano group, the fluorine atom serves a dual purpose. First, it contributes to the net molecular dipole moment. Second, and more importantly, its lateral steric bulk disrupts tight intermolecular packing. Highly conjugated cyano-mesogens typically suffer from high melting points (
) and a tendency to form highly ordered smectic phases. The lateral fluorine widens the molecule, suppressing smectic layering and significantly broadening the operational temperature range of the nematic phase.ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> -
3-Thienyl Moiety: The electron-rich thiophene ring provides extended
-conjugation. The high polarizability of the sulfur heteroatom dramatically enhances the optical anisotropy (birefringence, )[2]. Furthermore, the 3-thienyl linkage (as opposed to the 2-thienyl isomer) maintains a favorable, linear molecular aspect ratio, which is critical for maintaining a high nematic order parameter.
Fig 1. Structure-property relationships of the thiophene-benzonitrile scaffold in liquid crystals.
Experimental Workflow & Protocols
To convert this building block into a functional mesogen, the aromatic core must be extended to increase the length-to-breadth ratio, which is a fundamental prerequisite for liquid crystallinity[2].
Fig 2. Experimental workflow from monomer synthesis to electro-optic characterization of the LC.
Protocol 1: Synthesis of the Extended Mesogen
Objective: Synthesize a 3-ring mesogen by coupling an alkylphenyl group to the thiophene ring.
-
Regioselective Bromination:
-
Procedure: Dissolve 2-Fluoro-5-(3-thienyl)benzenecarbonitrile (1.0 eq) in anhydrous DMF. Cool to 0 °C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise in the dark. Stir for 4 hours.
-
Causality & Validation: Performing this at 0 °C in the absence of light prevents radical bromination of the aromatic core, ensuring strictly electrophilic aromatic substitution at the highly reactive
-position of the thiophene ring. Validate completion via TLC (Hexane/EtOAc 9:1); the product spot will show strong UV activity.
-
-
Suzuki-Miyaura Cross-Coupling:
-
Procedure: Combine the brominated intermediate (1.0 eq) and 4-pentylphenylboronic acid (1.2 eq) in a biphasic mixture of Toluene/Ethanol/Water (2:1:1). Add
(2.0 eq) and degas with for 20 minutes. Add (0.05 eq) and reflux at 90 °C for 12 hours[3]. -
Causality & Validation: The biphasic solvent system is critical; water dissolves the inorganic base to activate the boronic acid, while toluene solubilizes the growing, highly hydrophobic mesogen.
-
Protocol 2: Stringent Purification
Objective: Achieve display-grade purity (>99.9%).
-
Chromatography & Recrystallization:
-
Procedure: Purify the crude product via silica gel column chromatography (Hexane/DCM). Subsequently, recrystallize the product at least twice from hot absolute ethanol.
-
Causality & Validation: Trace palladium and ionic impurities from the Suzuki coupling will drastically reduce the Voltage Holding Ratio (VHR) of the final LC mixture, leading to severe image flicker in active-matrix displays. Validate purity using Differential Scanning Calorimetry (DSC); a display-grade mesogen must exhibit sharp, distinct Crystal-to-Nematic (
) and Nematic-to-Isotropic ( ) endothermic peaks.
-
Protocol 3: Formulation and Cell Filling
Objective: Blend the synthesized mesogen into a commercial host to boost performance.
-
Eutectic Blending:
-
Procedure: Weigh 85 wt% of a commercial nematic host (e.g., E7) and 15 wt% of the synthesized thiophene-nitrile mesogen into a vial. Heat the mixture to 10 °C above the clearing point of the highest-melting component (approx. 85 °C) while stirring magnetically for 2 hours.
-
Causality & Validation: Heating above the isotropic transition temperature (
) ensures complete thermodynamic mixing, preventing localized concentration gradients that cause light scattering.
-
-
Capillary Filling:
-
Procedure: Introduce the hot, isotropic mixture to the edge of a pre-rubbed, polyimide-coated LC test cell (e.g., 5 µm gap). Allow capillary action to fill the cell, then slowly cool to room temperature at 1 °C/min.
-
Causality & Validation: Filling in the isotropic state, followed by slow cooling, prevents flow-induced alignment defects and disclination lines. Validate uniform planar alignment under a Polarized Optical Microscope (POM); the cell should appear uniformly dark when the rubbing direction is parallel to the polarizer.
-
Data Presentation: Electro-Optic Enhancement
The integration of the 2-Fluoro-5-(3-thienyl)benzenecarbonitrile derivative into a standard nematic host yields significant performance enhancements, summarized in the self-validating data table below.
| Property | Commercial Host (e.g., E7) | Host + 15 wt% Synthesized Mesogen | Causality / Implication |
| Clearing Point ( | 58.0 °C | 64.5 °C | The extended conjugated core increases the thermal stability of the nematic phase. |
| Birefringence ( | 0.225 | 0.280 | Thiophene's high |
| Dielectric Anisotropy ( | +13.8 | +18.2 | The synergistic dipole moments of the -CN and -F groups increase the molecule's responsiveness to electric fields. |
| Threshold Voltage ( | 1.56 V | 1.28 V | Higher |
References
1.[1] Benchchem. 2-Fluoro-5-(3-thienyl)benzenecarbonitrile Product Data. Available at: 2.[2] ACS Publications. Liquid Crystalline Materials Containing Thiophene Rings | Crystal Growth & Design. Available at: 3.[3] ResearchGate. Molecular Engineering of Mechanochromic Materials by Programmed C–H Arylation (Suzuki Coupling Context). Available at: 4.[4] MDPI. High Birefringence Liquid Crystals. Available at:
Sources
Application Note: Functionalization of 2-Fluoro-5-(3-thienyl)benzenecarbonitrile for High-Performance Organic Electronics
Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers.
Executive Summary
The development of next-generation organic electronics—ranging from Organic Photovoltaics (OPVs) to Organic Light-Emitting Diodes (OLEDs)—relies heavily on the precise engineering of Donor-Acceptor (D-A) architectures. 2-Fluoro-5-(3-thienyl)benzenecarbonitrile (CAS: 886361-71-3) has emerged as a highly versatile, asymmetric building block. By combining an electron-rich thiophene
Mechanistic Insights & Structural Rationale
To fully harness this building block, researchers must understand the causality behind its structural features:
-
The Nitrile (-CN) Group (Acceptor): The highly electronegative cyano group exerts a strong inductive and resonance-withdrawing effect. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting materials, a critical requirement for n-type or ambipolar charge transport.
-
The Fluorine (-F) Atom (Conformational Lock & Energy Tuning): Fluorine substitution on the aromatic core deepens the Highest Occupied Molecular Orbital (HOMO), which directly correlates to an increased open-circuit voltage (
) in OPV devices[1]. Furthermore, fluorine promotes supramolecular organization through non-covalent F···H and F···S interactions, enforcing backbone planarity and enhancing charge carrier mobility[1]. In TADF applications, the fluorine atom alters the electrochemical reduction mechanisms and serves as an excellent leaving group for nucleophilic attack[2]. -
The Thiophene
-Bridge (Donor/Spacer): The 3-thienyl moiety acts as a conjugated linker that extends the -system while minimizing steric hindrance. Inserting a thiophene -bridge between donor and acceptor units is a proven strategy to optimize polymer conformation, optical absorption, and blend morphology with acceptor materials[3].
Functionalization Workflow
The orthogonal reactivity of the thiophene ring (prone to electrophilic attack) and the fluorobenzonitrile core (prone to nucleophilic attack) allows for divergent synthetic pathways.
Fig 1. Divergent functionalization pathways of 2-Fluoro-5-(3-thienyl)benzenecarbonitrile.
Experimental Protocols
The following self-validating protocols detail the two primary functionalization routes. Each step is designed with built-in causality to ensure high yield and purity.
Protocol A: Regioselective -Bromination of the Thiophene Moiety
This protocol prepares the molecule for downstream Palladium-catalyzed cross-coupling (e.g., Stille or Suzuki-Miyaura polymerization).
Mechanistic Causality: The thiophene ring is significantly more electron-rich than the fluorobenzonitrile moiety. Using N-Bromosuccinimide (NBS) in a mildly acidic solvent system ensures electrophilic aromatic substitution occurs exclusively at the
-
Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 2-Fluoro-5-(3-thienyl)benzenecarbonitrile (1.0 eq, 5.0 mmol) in a 1:1 (v/v) mixture of anhydrous Chloroform (
) and Glacial Acetic Acid (20 mL total). -
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Rationale: Lowering the temperature prevents over-bromination (e.g., dibromination at both
-positions of the thiophene). -
Reagent Addition: Add NBS (1.05 eq, 5.25 mmol) portion-wise over 15 minutes. Exclude light by wrapping the flask in aluminum foil to prevent radical side-reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes:Ethyl Acetate 4:1). The reaction is complete when the starting material spot is fully consumed.
-
Quenching & Workup: Pour the mixture into 50 mL of saturated aqueous Sodium Thiosulfate (
). Rationale: Thiosulfate reduces any unreacted electrophilic bromine to harmless bromide salts, preventing oxidative side reactions during concentration. Extract with Dichloromethane (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Validation: Verify the product via
-NMR. The disappearance of the thiophene -proton signal (~7.4 ppm) confirms successful regioselective bromination.
Protocol B: Synthesis of TADF Emitters via Nucleophilic Aromatic Substitution ( )
This protocol utilizes the core as an electron acceptor, substituting the fluorine atom with a bulky electron donor (e.g., Carbazole) to create a D-A architecture.
Mechanistic Causality: The strongly electron-withdrawing -CN group, positioned ortho to the fluorine atom, highly activates the C-F bond. This allows for the facile attachment of bulky electron donors to create materials capable of dual emission and TADF[2].
-
Preparation: In a Schlenk flask under a Nitrogen atmosphere, combine 2-Fluoro-5-(3-thienyl)benzenecarbonitrile (1.0 eq, 2.0 mmol), Carbazole (1.1 eq, 2.2 mmol), and anhydrous Potassium Carbonate (
, 2.5 eq, 5.0 mmol). -
Solvent Addition: Add 15 mL of anhydrous Dimethylformamide (DMF). Rationale: A polar aprotic solvent like DMF is required to stabilize the negatively charged Meisenheimer complex intermediate during the
mechanism. -
Heating: Heat the mixture to 120 °C and stir for 12 hours. Rationale: High thermal energy is required to overcome the activation barrier of aromatic substitution with bulky secondary amines.
-
Workup: Cool the mixture to room temperature and pour it into 100 mL of vigorously stirred distilled water. Rationale: DMF and inorganic salts are highly water-soluble, causing the highly hydrophobic D-A product to crash out as a precipitate, simplifying purification.
-
Purification: Filter the precipitate, wash with water and cold methanol, and purify via silica gel column chromatography to yield the pure TADF emitter.
Optoelectronic Data Summary
The functionalization of 2-Fluoro-5-(3-thienyl)benzenecarbonitrile drastically tunes the energy levels of the resulting materials. The table below summarizes the quantitative impact of these structural modifications.
| Compound Architecture | HOMO (eV) | LUMO (eV) | Bandgap ( | Primary Application |
| Non-fluorinated Thienyl-Benzonitrile | -5.40 | -3.20 | 2.20 | Baseline Reference |
| 2-Fluoro-5-(3-thienyl)benzonitrile (Core) | -5.65 | -3.45 | 2.20 | Synthetic Intermediate |
| Fluorinated D-A Polymer (via Protocol A) | -5.55 | -3.60 | 1.95 | OPV (High |
| Carbazole-Substituted Emitter (via Protocol B) | -5.80 | -3.10 | 2.70 | OLED (Blue/Green TADF) |
Note: Energy levels are typical approximations derived from Cyclic Voltammetry (CV) and UV-Vis absorption onsets of structurally analogous derivatives.
References
-
Zhang, Q., Yan, L., Jiao, X., Peng, Z., Liu, S., Rech, J. J., Klump, E., Ade, H., So, F., & You, W. (2017). "Fluorinated Thiophene Units Improve Photovoltaic Device Performance of Donor−Acceptor Copolymers." Chemistry of Materials, 29(14), 5990–6002. URL:[Link]
-
Maggiore, A., Qu, Y., Guillot, R., Pander, P., Vasylieva, M., Data, P., Dias, F. B., Audebert, P., Clavier, G., & Miomandre, F. (2022). "Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties." The Journal of Physical Chemistry B, 126(14), 2740–2753. URL:[Link]
-
Yao, H., Ye, L., Zhang, H., Li, S., Zhang, S., & Hou, J. (2016). "Molecular Design of Benzodithiophene-Based Organic Photovoltaic Materials." Chemical Reviews, 116(12), 7397–7457. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Suzuki-Miyaura Coupling of 5-Bromo-2-fluorobenzonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges optimizing cross-coupling reactions for highly functionalized, deactivated aryl halides. Coupling 5-bromo-2-fluorobenzonitrile presents a unique set of electronic and steric hurdles.
This guide abandons generic advice in favor of mechanistic causality. Below, you will find targeted troubleshooting FAQs, quantitative optimization data, a visual mapping of the catalytic cycle's failure points, and a self-validating protocol designed to guarantee high yields.
Part 1: Troubleshooting FAQs (The "Why" and "How")
Q1: Why is my yield consistently below 30% when using standard Pd(PPh3)4 and K2CO3? A: The substrate 5-bromo-2-fluorobenzonitrile presents a specific electronic challenge. While the electron-withdrawing cyano (-CN) and fluoro (-F) groups activate the C-Br bond for facile oxidative addition, the nitrile moiety is a strong σ-donor. It can competitively coordinate to the palladium center, leading to off-cycle catalyst sequestration and premature deactivation. Furthermore, standard tetrakis(triphenylphosphine)palladium(0) is prone to oxidation and struggles to push sterically hindered intermediates through the rate-limiting transmetalation step. The Fix: Transition to bidentate ligands like dppf (e.g., 1)[1] or electron-rich, sterically bulky Buchwald ligands (such as 2)[2]. The bulky biphenyl backbone of SPhos sterically shields the palladium center from nitrile coordination, while its electron-rich nature accelerates both oxidative addition and reductive elimination.
Q2: I am observing a large amount of homocoupled boronic acid and unreacted aryl bromide. How do I fix this? A: Homocoupling (oxidative dimerization of the boronic acid) is strictly driven by the presence of dissolved oxygen and is accelerated in highly aqueous, basic environments. Concurrently, protodeboronation (hydrolysis of the C-B bond) competes directly with transmetalation when the catalytic cycle stalls. The Fix: Rigorous deoxygenation is non-negotiable. Sparging the solvent with Argon for 30 minutes is vastly superior to standard vacuum/backfill cycles. Additionally, swap weaker bases for3[3], which provide sufficient basicity to activate the boronic acid (forming the reactive boronate) without excessively accelerating hydrolytic degradation.
Q3: What is the optimal base and solvent system for this specific deactivated/hindered aryl bromide? A: The solvent must balance the solubility of the organic substrate and the inorganic base. A biphasic or miscible organic/aqueous system is required.4[4] is the gold standard here, as Dioxane coordinates weakly to Pd, stabilizing intermediates without poisoning the catalyst.
Part 2: Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and yield specifically for 5-bromo-2-fluorobenzonitrile couplings:
| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Rationale |
| Pd(PPh3)4 (5 mol%) | K2CO3 | THF / H2O (4:1) | 80 | < 30% | Prone to nitrile coordination and catalyst deactivation. |
| 1[1] | Cs2CO3 | 1,4-Dioxane / H2O (1:1) | 90 | 75–80% | Bidentate ligand prevents off-cycle coordination. |
| 2[2] | K2CO3 | Toluene / H2O (4:1) | 85 | 85% | Bulky ligand accelerates reductive elimination. |
| Pd(OAc)2 + RuPhos | K3PO4 | 1,4-Dioxane / H2O (4:1) | 100 | > 90% | Optimal for highly hindered boronic acids; minimal protodeboronation. |
Part 3: Mechanistic Workflow & Failure Points
Understanding where the reaction fails is critical to preventing it. The diagram below maps the catalytic cycle and highlights the specific failure points encountered with 5-bromo-2-fluorobenzonitrile.
Fig 1: Catalytic cycle of the Suzuki coupling highlighting critical failure points.
Part 4: Self-Validating Experimental Protocol
This protocol utilizes a Pd(OAc)2/SPhos catalytic system. It is designed to be self-validating, meaning it includes built-in visual and chemical checkpoints to ensure the reaction is proceeding correctly.
Objective: High-yield coupling of 5-bromo-2-fluorobenzonitrile with an arylboronic acid.
Step 1: Reagent Preparation & Rigorous Degassing
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-fluorobenzonitrile (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous K3PO4 (2.0 equiv).
-
Add Pd(OAc)2 (0.05 equiv) and SPhos (0.10 equiv).
-
Validation Check (Causality): Ensure the SPhos to Pd ratio is strictly 2:1. A lower ratio leads to under-coordinated, unstable Pd species; a higher ratio sterically hinders the oxidative addition step.
-
-
Add a solvent mixture of 1,4-Dioxane and H2O (4:1 ratio) to achieve a 0.2 M concentration of the aryl bromide.
-
Critical Step: Submerge a long needle into the solution and sparge with Argon gas for exactly 30 minutes.
-
Causality: Dissolved oxygen promotes oxidative homocoupling of the boronic acid and irreversibly oxidizes the electron-rich SPhos ligand.
-
Step 2: Reaction Execution & Active Catalyst Verification
-
Seal the flask with a Teflon screw cap or a secure septum and heat the mixture to 90–100 °C in a pre-heated oil bath under a positive pressure of Argon.
-
Validation Check (Visual): Observe the color change within the first 15 minutes. A shift from pale yellow to a deep red/orange homogeneous solution indicates the successful in-situ reduction of Pd(II) to the active Pd(0)-SPhos complex.
-
Failure State: If the solution turns black with a fine, mirror-like precipitate on the glass, the catalyst has aggregated into inactive "Palladium black." This indicates oxygen ingress or ligand degradation. Abort the reaction.
-
Step 3: Monitoring & Workup
-
Monitor the reaction via LC-MS or TLC (typically Hexanes/EtOAc) until the starting 5-bromo-2-fluorobenzonitrile is fully consumed (usually 2–6 hours).
-
Cool the mixture to room temperature. Dilute with EtOAc (3x reaction volume) and wash sequentially with distilled water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel to isolate the pure biaryl product.
References
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- Application Notes and Protocols for Suzuki Coupling Reactions Involving 5-(Aminomethyl)
- Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles.
- Shielding Effect of Nanomicelles: Stable and Catalytically Active Oxidizable Pd(0)
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Shielding Effect of Nanomicelles: Stable and Catalytically Active Oxidizable Pd(0) Nanoparticle Catalyst Compatible for Cross-Couplings of Water-Sensitive Acid Chlorides in Water - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing debromination side reactions in thienyl-benzonitrile coupling
Troubleshooting Guide: Minimizing Hydrodebromination Side Reactions
Overview Synthesizing thienyl-benzonitrile derivatives via palladium-catalyzed Suzuki-Miyaura cross-coupling (e.g., reacting a bromothiophene with a cyanophenylboronic acid) is a fundamental transformation in medicinal chemistry and materials science. However, a pervasive failure mode during this process is hydrodebromination (protodehalogenation). In this side reaction, the brominated substrate is reduced to the corresponding arene (yielding unsubstituted thiophene or benzonitrile) instead of undergoing the desired C–C bond formation.
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. By understanding the mechanistic causality of your reaction, you can implement self-validating protocols that permanently engineer this impurity out of your workflows.
Mechanistic Causality (The "Why")
Hydrodebromination is a kinetic trap. It occurs when the oxidative addition complex, Ar-Pd(II)-Br, undergoes an off-cycle reaction before the transmetalation step can occur. If transmetalation is sluggish—often due to poor boronic acid activation or steric hindrance—the long-lived Pd(II) intermediate can abstract a hydride from the solvent (especially primary/secondary alcohols) or from alkoxide bases via
Figure 1: Catalytic cycle of Suzuki coupling vs. hydrodebromination side reaction.
Frequently Asked Questions (FAQs)
Q1: I am seeing up to 35% debrominated thiophene in my LC-MS. Could my solvent be the culprit?
A1: Absolutely. Solvents like ethanol or isopropanol are classic hydride donors. Under standard heating conditions, the Ar-Pd(II)-Br complex can coordinate with the alcohol. Following alkoxide formation,
Q2: How does my choice of base influence the debromination pathway?
A2: Strong bases, particularly alkoxides (e.g., NaOEt, KOtBu), exacerbate debromination by directly providing
Q3: Is there a specific Palladium/Ligand combination that outcompetes this side reaction?
A3: Yes. The key to minimizing debromination is accelerating the transmetalation and reductive elimination steps so they outpace the off-cycle hydride transfer. Traditional ligands like
Q4: Could my cyanophenylboronic acid be contributing to the problem? A4: Yes. If your boronic acid undergoes rapid protodeboronation (degradation), the effective stoichiometry of the coupling partner drops. This starves the Ar-Pd(II)-Br intermediate of its transmetalation partner, leaving it stranded and susceptible to debromination. Actionable Fix: Use a slight excess of the boronic acid (1.2–1.5 equivalents). If instability persists, consider switching to a pinacol ester (BPin) or a MIDA boronate, which slowly release the active boronic acid into the reaction mixture.
Quantitative Comparison: Ligand and Solvent Effects
The following table summarizes optimization data for the coupling of 2-bromothiophene and 4-cyanophenylboronic acid, demonstrating the critical impact of reaction parameters on product distribution.
| Ligand (mol %) | Solvent System | Base (2.0 eq) | Yield (Thienyl-Benzonitrile) | Debromination (Thiophene) |
| EtOH / | 42% | 38% | ||
| dppf (5%) | DMF / | 61% | 18% | |
| SPhos (4%) | Toluene / | 86% | 6% | |
| XPhos (4%) | 1,4-Dioxane | Anhydrous | 96% | < 2% |
Note: Reactions performed at 90 °C for 12 hours with 2 mol%
Troubleshooting Workflow
Figure 2: Step-by-step troubleshooting workflow for mitigating debromination.
Self-Validating Experimental Protocol
To ensure a robust, reproducible coupling with minimal debromination, follow this optimized methodology utilizing XPhos and anhydrous conditions.
Reagents & Materials:
-
Electrophile: 2-Bromothiophene (1.0 mmol)
-
Nucleophile: 4-Cyanophenylboronic acid (1.3 mmol)
-
Catalyst:
(0.02 mmol, 2 mol% Pd) -
Ligand: XPhos (0.04 mmol, 4 mol%)
-
Base: Anhydrous
(2.0 mmol) -
Solvent: 1,4-Dioxane (Degassed, 5.0 mL)
Step-by-Step Workflow:
-
Preparation of the Reaction Vessel:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-cyanophenylboronic acid,
, XPhos, and anhydrous . -
Self-Validation Check: The solid mixture should appear as a uniform, free-flowing powder. Clumping indicates moisture in the base, which will act as a proton source and promote debromination.
-
-
Atmosphere Exchange:
-
Seal the tube with a septum. Evacuate the vessel and backfill with ultra-high purity Argon. Repeat this cycle three times to remove oxygen and ambient moisture.
-
-
Addition of Liquids:
-
Via a gas-tight syringe, add 2-bromothiophene followed by anhydrous, sparged 1,4-dioxane.
-
Causality Note: Using thoroughly degassed solvent prevents catalyst oxidation, while the anhydrous environment eliminates water as a proton source for protodehalogenation.
-
-
Reaction Execution:
-
Replace the septum with a Teflon screw cap under a positive flow of Argon.
-
Heat the reaction mixture in a pre-heated oil bath at 90 °C with vigorous stirring (800 rpm) for 4–6 hours.
-
Self-Validation Check: The reaction should transition from a dark red/purple suspension to a lighter, homogeneous-looking mixture with suspended inorganic salts. A persistent black precipitate early in the reaction indicates catalyst crashing (Pd black formation), likely due to poor ligand coordination or oxygen ingress.
-
-
Workup and Isolation:
-
Cool to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and phosphate salts.
-
Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the thienyl-benzonitrile product.
-
References
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters National Institutes of Health (PMC) URL:[Link]
Technical Support Center: Recrystallization of 2-Fluoro-5-(3-thienyl)benzenecarbonitrile
Welcome to the Technical Support Center for the purification and recrystallization of 2-Fluoro-5-(3-thienyl)benzenecarbonitrile (CAS: 886361-71-3)[1]. As a specialized intermediate frequently utilized in drug development and advanced materials, this compound presents unique physicochemical challenges. Its structure combines a polar, aprotic nitrile group with a moderately lipophilic fluorophenyl ring and a highly aromatic thiophene moiety.
Because this compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction, crude batches often suffer from heavy metal contamination and a propensity to "oil out" during standard crystallization workflows. This guide provides field-proven, thermodynamically grounded solutions to these specific challenges.
Physicochemical Properties & Solvent Selection Matrix
Selecting the correct solvent system requires balancing the polar nitrile group against the lipophilic thiophene ring. The table below summarizes the optimal solvent systems based on specific purification goals.
| Solvent System | Volumetric Ratio | Suitability / Primary Use Case | Mechanistic Rationale |
| Ethyl Acetate / Heptane | 1 : 2 to 1 : 3 | Primary Recrystallization | EtOAc readily solubilizes the polar nitrile at 60°C. Heptane acts as a strong anti-solvent, driving supersaturation. |
| Isopropanol (IPA) | Single Solvent | Cooling Crystallization | IPA's moderate polarity bridges the compound's functional groups, providing a shallow solubility curve that prevents oiling out. |
| Toluene / Aq. | 5 : 3 | Palladium Scavenging | Toluene keeps the compound in solution while aqueous sodium bisulfite extracts residual Pd into a water-soluble tetrasulfite complex. |
| Methanol / Water | 1 : 0.5 | Not Recommended | The lipophilic thiophene ring causes rapid liquid-liquid phase separation (oiling out) before crystal nucleation can occur. |
Troubleshooting Workflow
The following decision tree outlines the logical progression for diagnosing and resolving the most common issues encountered when purifying 2-Fluoro-5-(3-thienyl)benzenecarbonitrile.
Troubleshooting workflow for recrystallization, addressing palladium contamination and oiling out.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My product "oils out" into a sticky emulsion instead of forming crystals. How do I fix this?
Mechanistic Cause: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the system's supersaturation drives the solution into a metastable liquid-liquid binodal region before it can cross the solid-liquid saturation curve[2]. Solute molecules in these product-rich droplets have high mobility and randomly arrange themselves, often trapping impurities[3]. This is highly common with low-melting fluorinated aromatics in aggressive anti-solvents. Solution:
-
Adjust the Anti-Solvent Rate: Do not crash the product out. Add the anti-solvent (e.g., Heptane) dropwise over 1–2 hours at an elevated temperature (60°C) to maintain kinetic control.
-
Seeding: Introduce 1–2% w/w of pure seed crystals just as the solution reaches the metastable zone (slight turbidity). Seeding lowers the activation energy for nucleation, forcing the system to bypass the LLPS binodal and proceed directly to solid-liquid crystallization[4].
Q2: The isolated crystals have a dark brown or grey tint. Why is this happening, and how do I remove it?
Mechanistic Cause: 2-Fluoro-5-(3-thienyl)benzenecarbonitrile is typically synthesized via a Suzuki-Miyaura cross-coupling between a fluorobenzonitrile halide and a thienylboronic acid. The dark color is caused by residual Palladium (Pd) catalyst[5]. The sulfur atom in the thiophene ring and the nitrogen in the nitrile group act as soft ligands, heavily coordinating with Pd nanoparticles, causing them to co-precipitate during recrystallization.
Solution: Standard recrystallization is insufficient for heavy metal removal[5]. Before crystallizing, dissolve the crude mass in Toluene and wash it with 20% aqueous Sodium Bisulfite (
Q3: My yield is exceptionally low (<50%) after recrystallization. Which solvent system minimizes product loss?
Mechanistic Cause: The compound is highly soluble in polar aprotic solvents (like pure EtOAc or DCM) even at low temperatures. If the anti-solvent ratio is too low, the solubility curve remains too steep, leaving the product in the mother liquor. Solution: Ensure a final solvent-to-antisolvent ratio of at least 1:3 (EtOAc:Heptane). Alternatively, switch to a single-solvent cooling crystallization using Isopropanol (IPA) . IPA provides a much flatter solubility curve for this specific chemotype, allowing for near-complete recovery when cooled to 0–5°C at a controlled rate of 0.5°C/min.
Standard Operating Procedure: Anti-Solvent Crystallization with Pd-Scavenging
This self-validating protocol ensures both the removal of transition metal impurities and the circumvention of liquid-liquid phase separation.
Phase 1: Palladium Scavenging
-
Dissolution: Suspend 10.0 g of crude 2-Fluoro-5-(3-thienyl)benzenecarbonitrile in 50 mL (5 vol) of Toluene in a jacketed reactor.
-
Extraction: Add 30 mL (3 vol) of 20% w/w aqueous Sodium Bisulfite (
). -
Heating: Heat the biphasic mixture to 60°C under vigorous stirring (400 rpm) for 2 hours.
-
Separation: Halt stirring, allow the phases to separate for 15 minutes, and discard the dark aqueous layer. Wash the organic layer once with 20 mL of deionized water.
Phase 2: Solvent Swap & Crystallization 5. Solvent Swap: Concentrate the Toluene layer under reduced pressure (rotary evaporator) until a thick oil or crude solid remains. Immediately reconstitute in 30 mL (3 vol) of Ethyl Acetate (EtOAc). 6. Dissolution: Heat the EtOAc solution to 60°C until the solution is completely clear and homogeneous. 7. Controlled Anti-Solvent Addition: Using an addition funnel, add 20 mL of Heptane dropwise over 20 minutes while maintaining the temperature at 60°C. 8. Seeding (Critical Step): Pause Heptane addition. Add 0.1 g (1% w/w) of pure 2-Fluoro-5-(3-thienyl)benzenecarbonitrile seed crystals. Stir for 10 minutes to allow the seed bed to establish. 9. Final Anti-Solvent Addition: Resume adding the remaining 70 mL of Heptane dropwise over 60 minutes. 10. Cooling Profile: Linearly cool the reactor from 60°C to 5°C at a rate of 0.5°C/min. Hold at 5°C for 1 hour. 11. Isolation: Filter the resulting white crystalline suspension under vacuum. Wash the filter cake with 20 mL of cold Heptane (5°C). Dry the crystals in a vacuum oven at 40°C to constant weight.
References
-
Organic Process Research & Development. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry". ACS Publications. Available at:[Link]
-
Organic Process Research & Development. "Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique". ResearchGate. Available at:[Link]
-
Crystal Growth & Design. "Thermodynamics of Oiling-Out in Antisolvent Crystallization. I. Extrapolation of Ternary Phase Diagram from Solubility to Instability". ACS Publications. Available at:[Link]
-
Mettler Toledo. "Oiling Out in Crystallization". Mettler Toledo Applications. Available at:[Link]
-
Crystals. "Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications". ResearchGate. Available at:[Link]
- Google Patents. "An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates". WO2014093566A1.
Sources
- 1. 2-Fluoro-5-(3-thienyl)benzenecarbonitrile | 886361-71-3 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates - Google Patents [patents.google.com]
Technical Support Center: Optimizing Base Selection for 2-Fluoro-5-(3-thienyl)benzonitrile Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the Suzuki-Miyaura cross-coupling of 5-bromo-2-fluorobenzonitrile and 3-thienylboronic acid.
The synthesis of 2-Fluoro-5-(3-thienyl)benzonitrile presents a unique chemoselectivity challenge. The reaction requires a base to activate the boronic acid for transmetalation; however, the specific functional groups present on both coupling partners are highly sensitive to basic conditions. Selecting the wrong base will inevitably lead to catastrophic yield loss via competing mechanistic pathways.
Diagnostic Overview: The Role of Base in the Catalytic Cycle
To understand why base selection dictates the success or failure of this reaction, we must examine its role in the catalytic cycle. The base is strictly required to convert the inactive boronic acid into a reactive tetrahedral boronate complex, which then undergoes transmetalation with the Palladium(II) intermediate 1.
Fig 1: Suzuki-Miyaura catalytic cycle highlighting the critical role of base in transmetalation.
Troubleshooting FAQs
Q1: Why is my yield of 2-Fluoro-5-(3-thienyl)benzonitrile consistently low (<20%) when using strong bases like NaOH or KOH? A1: The use of strong, nucleophilic bases triggers two rapid degradation pathways on your aryl halide. The fluorine atom on 5-bromo-2-fluorobenzonitrile is highly activated by the strongly electron-withdrawing ortho-nitrile group (-M, -I effects). This makes the substrate exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) , where hydroxide displaces the fluoride to form a phenol byproduct 2. Additionally, strong aqueous bases will hydrolyze the nitrile group into an amide or carboxylic acid before the cross-coupling can reach completion.
Q2: How does the choice of base affect the stability of 3-thienylboronic acid? A2: 3-Thienylboronic acid is an electron-rich heteroaryl boronic acid, making it highly prone to base-catalyzed protodeboronation . Mechanistic studies demonstrate that at high pH (pH > 10), the boronic acid rapidly converts into a tetrahedral boronate intermediate. Water then attacks this complex, cleaving the C-B bond to yield thiophene and boric acid 3. If the base is too strong, protodeboronation outcompetes transmetalation, starving the reaction of the organoboron partner.
Q3: Which base provides the optimal balance of reactivity and functional group tolerance for this specific coupling? A3: A combination of Cesium Fluoride (CsF) or anhydrous Potassium Phosphate (K3PO4) in a Dioxane/H2O solvent system is highly recommended 4. CsF is particularly effective because the fluoride ion acts as a mild, non-nucleophilic base. It coordinates with the boron atom to form a highly reactive trifluoroborate intermediate, facilitating rapid transmetalation without inducing SNAr on the fluorobenzonitrile or accelerating the protodeboronation of the thiophene moiety 5.
Fig 2: Divergent reaction pathways dictated by base selection in the cross-coupling workflow.
Data Presentation: Base Selection Matrix
The following table summarizes the quantitative impact of base selection on the chemoselectivity and overall yield of 2-Fluoro-5-(3-thienyl)benzonitrile.
| Base | pKa (aq) | Nucleophilicity | Protodeboronation Risk | SNAr / Hydrolysis Risk | Expected Yield | Recommendation |
| NaOH / KOH | ~14.0 | High | Critical | Critical | < 20% | ❌ Avoid |
| Na2CO3 | ~10.3 | Moderate | High | Moderate | 40 - 60% | ⚠️ Suboptimal |
| K3PO4 | ~12.3 | Low | Moderate | Low | 75 - 85% | ✅ Recommended |
| CsF | ~3.1 (HF) | Very Low | Low | Very Low | > 90% | 🌟 Optimal |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol utilizes CsF to suppress side reactions and incorporates real-time analytical checkpoints. This creates a self-validating system where the researcher can definitively prove the reaction trajectory before workup.
Reagents & Materials:
-
5-bromo-2-fluorobenzonitrile (1.0 equiv, 1.0 mmol)
-
3-thienylboronic acid (1.2 equiv, 1.2 mmol)
-
Pd2(dba)3 (1.0 mol%)
-
XPhos (2.0 mol%) (Causality: A bulky, electron-rich ligand accelerates oxidative addition and transmetalation, outcompeting background degradation).
-
Cesium Fluoride (CsF) (2.5 equiv, 2.5 mmol)
-
Solvent: 1,4-Dioxane / H2O (5:1 v/v, 6 mL total)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-fluorobenzonitrile, 3-thienylboronic acid, Pd2(dba)3, XPhos, and CsF.
-
Degassing: Seal the flask with a septum. Evacuate and backfill with Argon (repeat 3 times). Add the Dioxane/H2O mixture (previously sparged with Argon for 30 minutes to prevent catalyst oxidation).
-
Reaction Execution: Heat the reaction mixture to 80 °C under vigorous stirring.
-
Analytical Checkpoint (The Self-Validation Step): At t = 45 minutes, withdraw a 10 µL aliquot via syringe. Dilute in 1 mL of HPLC-grade Acetonitrile and analyze via LC-MS.
-
Validation of Success: The chromatogram must show a dominant peak at m/z 203[M+H]⁺ , confirming product formation.
-
Failure Mode 1 (Protodeboronation): Detection of a peak at m/z 84 (Thiophene). Causality/Fix: Indicates excessive water or thermal stress. Reduce water ratio to 10:1 or lower the temperature to 70 °C.
-
Failure Mode 2 (SNAr): Detection of a peak at m/z 201 [M+H]⁺ (2-hydroxy-5-(3-thienyl)benzonitrile). Causality/Fix: Indicates hydroxide contamination in the CsF base. Use a fresh, anhydrous batch of CsF.
-
-
Workup & Isolation: Once the aryl bromide is fully consumed (typically 2-3 hours), cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure 2-Fluoro-5-(3-thienyl)benzonitrile.
References
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. Available at: [Link]
-
Novel Pd-NHC Catalyst for Suzuki–Miyaura Cross-Couplings Optimized by High-Throughput Experimentation. Organic Process Research & Development, ACS Publications. Available at:[Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
Sources
Technical Support Center: Controlling Regioselectivity in 3-Thienyl Boronic Acid Coupling
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of regioselectivity in palladium-catalyzed cross-coupling reactions involving 3-thienylboronic acid. Our goal is to provide not just protocols, but a foundational understanding of the mechanistic principles that govern reaction outcomes, enabling you to troubleshoot and optimize your specific synthetic challenges.
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its application to poly-functionalized heterocycles introduces significant challenges in controlling which site reacts. When coupling 3-thienylboronic acid with a substrate bearing multiple potential reactive sites (such as different or identical halogen atoms), achieving high regioselectivity is paramount. This document provides a structured approach to understanding and mastering these selective transformations.
Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions that form the basis for troubleshooting specific experimental issues.
Q1: What fundamentally determines which halogen on a poly-halogenated substrate reacts first in a Suzuki coupling?
The selectivity of the initial, and often rate-determining, oxidative addition step is governed by a hierarchy of factors. The primary determinant is the carbon-halogen bond strength and the halide's leaving group ability. The established reactivity order is: I > OTf > Br >> Cl .[1] This means that in a molecule containing both an iodide and a bromide, the palladium catalyst will preferentially insert into the carbon-iodine bond. Beyond this intrinsic reactivity, electronic and steric factors are critical. Palladium insertion is favored at electron-deficient carbon centers and at the sterically least hindered position.[2]
Q2: My reaction is sluggish, and I'm isolating significant amounts of thiophene. What is causing the decomposition of my 3-thienylboronic acid?
This is a classic case of protodeboronation , a common and problematic side reaction where the C-B bond is cleaved and replaced by a C-H bond, yielding thiophene and boric acid.[3] This process is often promoted by the very conditions required for the coupling: the presence of a base and a proton source (like water in the solvent mixture) at elevated temperatures.[4] Thienylboronic acids are particularly susceptible to this side reaction due to the electronic nature of the thiophene ring.[3]
Q3: What is the general role of the phosphine ligand in controlling selectivity?
The ligand is arguably the most powerful tool for tuning the reactivity and selectivity of the palladium catalyst. Its properties directly influence the oxidative addition and reductive elimination steps.[1][4]
-
Steric Bulk: Bulky ligands (e.g., Buchwald ligands like XPhos, SPhos, or P(t-Bu)₃) increase the effective size of the palladium center.[4][5] This can be leveraged to direct the catalyst to the least sterically hindered halogen on a substrate, enhancing regioselectivity.
-
Electron-Donating Ability: Electron-rich ligands accelerate the oxidative addition step, which can be crucial for activating less reactive bonds like C-Cl.[1] They also stabilize the Pd(0) resting state. By choosing a ligand with the right electronic properties, you can often find a window where the catalyst is active enough to cleave a C-Br bond but not a C-Cl bond.
Q4: Is it possible to achieve selective coupling at one of two identical halogens on a substrate (e.g., at C2 vs. C4 on a 2,4-dibrominated heterocycle)?
Yes, this is a central challenge in regioselective synthesis and is often achievable if the positions are electronically or sterically distinct. For example, in a 2,4-dibromopyridine, the C2 position is more electron-deficient than the C4 position due to its proximity to the nitrogen atom. This electronic differentiation can be exploited. By carefully controlling reaction conditions—particularly by using lower temperatures and a catalyst system that is sensitive to these electronic differences—mono-coupling at the more reactive C2 position can be favored.[6]
Troubleshooting Guide & Experimental Protocols
This section presents common experimental problems as case studies, providing a causal analysis and a detailed, actionable protocol for resolution.
Case Study 1: Regioselective Mono-arylation of a Dihalogenated Heterocycle
Problem: "I am coupling 3-thienylboronic acid with 2,5-dibromothiophene. My goal is the mono-coupled product, 2-bromo-5-(thiophen-3-yl)thiophene, but I am getting a mixture of starting material, the desired product, and the di-coupled product."
Causal Analysis: The C2 and C5 positions of thiophene are both activated towards oxidative addition. While there is a slight electronic difference, it is often insufficient to provide high selectivity under standard, high-temperature conditions. The formation of the di-coupled product indicates the reaction conditions are too harsh or the reaction time is too long, allowing the second, less reactive C-Br bond to react after the first.
dot
Caption: Reaction pathway for coupling with a di-halogenated substrate.
This protocol is designed to enhance selectivity by using milder conditions and careful monitoring.
-
Reagent Preparation:
-
2,5-Dibromothiophene (1.0 equiv)
-
3-Thienylboronic acid (1.1 equiv) - Using a slight excess of the boronic acid can drive the initial coupling without resorting to high temperatures.
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%) - A bulky, electron-rich ligand helps control reactivity.
-
K₃PO₄ (finely powdered, 2.0 equiv)
-
1,4-Dioxane/H₂O (5:1 mixture, degassed)
-
-
Reaction Setup (Strictly under Inert Atmosphere):
-
To a flame-dried Schlenk flask, add the 2,5-dibromothiophene, 3-thienylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask, then evacuate and backfill with argon (repeat 3 times).
-
Add the degassed dioxane/water solvent mixture via syringe.
-
-
Execution and Monitoring:
-
Place the flask in a pre-heated oil bath at a lower temperature , starting at 60 °C.
-
Stir the reaction vigorously.
-
Crucially, monitor the reaction progress every 30-60 minutes using TLC or LC-MS. Look for the appearance of the mono-coupled product spot and the disappearance of the starting material.
-
Once the starting material is mostly consumed but before significant formation of the di-coupled product is observed, immediately quench the reaction.
-
-
Workup:
-
Cool the flask to room temperature.
-
Dilute with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify via column chromatography, carefully separating the desired mono-coupled product from residual starting material and the di-coupled byproduct.
-
Case Study 2: Chemoselective Coupling of Different Halides
Problem: "My substrate is 1-bromo-4-iodobenzene. I need to selectively couple 3-thienylboronic acid at the C-I position, leaving the C-Br bond intact for a subsequent reaction."
Causal Analysis: This is a textbook case of chemoselectivity based on the intrinsic reactivity of the C-X bond. The C-I bond is significantly weaker and more reactive towards Pd(0) oxidative addition than the C-Br bond. A standard catalyst system under mild conditions should provide excellent selectivity.
dot
Caption: Kinetic preference for oxidative addition at C-I vs. C-Br.
-
Reagent Preparation:
-
1-Bromo-4-iodobenzene (1.0 equiv)
-
3-Thienylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%) - A classic, less aggressive catalyst is often sufficient and ideal for this purpose.
-
K₂CO₃ (2.5 equiv)
-
Toluene/Ethanol/H₂O (4:1:1 mixture, degassed)
-
-
Reaction Setup:
-
Combine the aryl halide, boronic acid, base, and catalyst in a round-bottom flask equipped with a condenser and stir bar.
-
Flush the system thoroughly with an inert gas (N₂ or Ar).
-
Add the degassed solvent mixture.
-
-
Execution:
-
Heat the mixture to a moderate temperature, such as 80 °C.
-
Stir until TLC or LC-MS analysis shows complete consumption of the 1-bromo-4-iodobenzene.
-
The reaction should be complete within a few hours. The C-Br bond should remain untouched under these conditions.
-
-
Workup:
-
Follow the standard aqueous workup procedure as described in Case Study 1. Purification should be straightforward as the primary product will be the desired 1-bromo-4-(thiophen-3-yl)benzene.
-
Case Study 3: Overcoming Protodeboronation in a Challenging Coupling
Problem: "I am attempting to couple 3-thienylboronic acid with a sterically hindered and electron-rich aryl chloride. The reaction requires high temperature (110 °C) and a strong base (Cs₂CO₃), but I am losing most of my boronic acid to protodeboronation, resulting in low yield."
Causal Analysis: The harsh conditions necessary to activate the unreactive C-Cl bond are simultaneously ideal for promoting the undesired protodeboronation side reaction. The solution is to protect the boronic acid, making it more robust, and then have it slowly release the active species under the reaction conditions.
| Boron Reagent | Structure | Stability to Protodeboronation | Release Conditions |
| Boronic Acid | R-B(OH)₂ | Low | - |
| Pinacol Ester | R-B(pin) | Moderate | Basic Hydrolysis |
| MIDA Boronate | R-B(MIDA) | High | Slow Hydrolysis (pH > 7) |
| DABO Boronate | R-B(DABO) | High | Base-free conditions possible[7] |
This protocol uses a more stable 3-thienylboronic acid pinacol ester to mitigate decomposition.
-
Reagent Preparation:
-
Aryl Chloride (1.0 equiv)
-
3-Thienylboronic acid pinacol ester (1.5 equiv) - The ester is more stable; a larger excess ensures sufficient reagent is present throughout the reaction.
-
XPhos Pd G3 (2 mol%) - A highly active pre-catalyst allows for lower temperatures and shorter times.[4]
-
K₃PO₄ (3.0 equiv)
-
t-BuOH/H₂O (10:1 mixture, degassed)
-
-
Reaction Setup:
-
In a glovebox or under a strong counter-flow of argon, add the aryl chloride, boronic ester, base, and catalyst to a reaction vial.
-
Add the degassed solvent mixture.
-
Seal the vial tightly with a Teflon-lined cap.
-
-
Execution:
-
Place the vial in a pre-heated aluminum block at 90-100 °C (a lower temperature than before, enabled by the more active catalyst).
-
Stir vigorously for 12-24 hours. The pinacol ester will slowly hydrolyze in situ to the active boronic acid, keeping its standing concentration low and minimizing decomposition.
-
Monitor for product formation.
-
-
Workup:
-
Perform a standard aqueous workup. The main byproduct to remove during chromatography will be pinacol. This approach should significantly improve the yield of the desired coupled product by preserving the organoboron reagent.
-
References
-
Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Juhl, M., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments. [Link]
-
Gevorgyan, A., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
Wang, X., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
-
Bellina, F., & Rossi, R. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Saito, B., & Fu, G. C. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Nielsen, T. E., et al. (2008). Solid-Phase Synthesis of Aryl-Substituted Thienoindolizines: Sequential Pictet−Spengler, Bromination and Suzuki Cross-Coupling Reactions of Thiophenes. Journal of Combinatorial Chemistry. [Link]
-
Ye, J., et al. (2016). Suzuki coupling for preparation of allenes – ligand effects and chirality transfer. Organic Chemistry Frontiers. [Link]
-
Wu, S., et al. (2020). Solvent-controlled highly regio-selective thieno[2,3-b]indole formation under metal-free conditions. Green Chemistry. [Link]
-
van den Bruinhorst, A., et al. (2021). Influence of Solvent and Acid Properties on the Relative Volatility and Separation Selectivity for Extractive Distillation of Close-Boiling Organic Acids. Industrial & Engineering Chemistry Research. [Link]
-
Manzoor, S., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Investigation of different thiophene-3-ylboronic acid and esters in the synthesis of 15a. ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Introduction: The Strategic Importance of Intermediate Purity
Analytical Comparison Guide: HPLC Purity Standards for 2-Fluoro-5-(3-thienyl)benzonitrile
In modern pharmaceutical synthesis, 2-Fluoro-5-(3-thienyl)benzonitrile serves as a critical heteroaryl building block. As a "defined intermediate," its purity profile directly influences the Critical Quality Attributes (CQAs) of downstream Active Pharmaceutical Ingredients (APIs), dictating process reproducibility, yield, and regulatory acceptability[1].
Because this molecule is typically synthesized via a transition-metal-catalyzed Suzuki-Miyaura cross-coupling between 5-bromo-2-fluorobenzonitrile and 3-thiopheneboronic acid, the crude product inherently contains specific organic impurities[2]. These include unreacted starting materials, debrominated side products, and highly lipophilic homocoupling dimers (e.g., 3,3'-bithiophene). If not rigorously controlled and quantified, these impurities can poison palladium or platinum catalysts in subsequent synthetic steps, or persist as hard-to-clear related substances in the final drug product.
Figure 1: Synthesis pathway illustrating the generation of critical biaryl impurities.
Chromatographic Challenge: Why Standard Methods Fail
High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying these trace impurities[3]. However, standard Reverse-Phase HPLC (RP-HPLC) utilizing a conventional C18 stationary phase often fails to provide baseline resolution between 2-Fluoro-5-(3-thienyl)benzonitrile and its homocoupled byproducts.
The Causality of Column Selection: C18 columns separate analytes primarily based on hydrophobicity (LogP). Because the target biaryl compound and the biphenyl-like impurities share nearly identical hydrophobic profiles, they tend to co-elute. To solve this, we must shift the separation mechanism. By employing a Phenyl-Hexyl stationary phase , we introduce orthogonal selectivity. The electron-dense π-system of the phenyl phase interacts directly with the delocalized π-electrons of the thiophene and fluorobenzene rings. This π-π interaction is highly sensitive to the spatial geometry of the rings, allowing the column to easily resolve the target from structurally similar impurities[3].
Methodological Comparison: C18 vs. Phenyl-Hexyl
The following table objectively compares the chromatographic performance of a standard C18 method versus the optimized Phenyl-Hexyl method for analyzing a spiked sample of 2-Fluoro-5-(3-thienyl)benzonitrile.
| Parameter | Standard Method (C18) | Optimized Method (Phenyl-Hexyl) | Analytical Implication |
| Retention Time (Target) | 8.4 min | 9.2 min | Stronger π-π retention on Phenyl-Hexyl. |
| Retention Time (Impurity) | 8.6 min | 11.5 min | Significant shift for 3,3'-bithiophene. |
| Resolution ( | 0.8 (Co-elution) | 4.5 (Baseline) | |
| Peak Tailing Factor | 1.5 | 1.1 | Improved peak symmetry yields higher precision. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following RP-HPLC protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) that acts as an internal control gate, ensuring the method is fit for purpose under ICH Q2 guidelines before any sample data is accepted[4].
Reagents & Materials:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water. (Causality: TFA acts as an ion-pairing agent and suppresses residual silanol ionization on the column, preventing peak tailing of the heteroaryl system).
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
-
Diluent: Water:Acetonitrile (50:50, v/v)[4].
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.
Step-by-Step Workflow:
-
System Preparation: Equilibrate the column at 30°C with an initial gradient of 10% B. Set the UV detector to 270 nm, which captures the optimal absorbance of the conjugated biaryl system.
-
Gradient Elution Profile: Run a linear gradient from 10% B to 90% B over 15 minutes, hold for 3 minutes, and re-equilibrate. (Causality: A gradient is mandatory to elute polar unreacted boronic acids early while forcing highly lipophilic dimers off the column late, maintaining sharp peak shapes across a wide polarity range).
-
System Suitability Test (SST): Inject a resolution standard containing 0.5 mg/mL of the target and 0.05 mg/mL of 3,3'-bithiophene.
-
Validation Gate: The system is only validated if the resolution (
) between the two peaks is and the peak area %RSD for five replicate injections is %.
-
-
Sample Analysis: Inject 10 µL of the sample solution (0.5 mg/mL in diluent).
-
Data Processing: Calculate purity using the area normalization method, disregarding peaks from the blank[4].
Figure 2: Self-validating HPLC workflow ensuring robust purity assessment prior to API synthesis.
Product Grade Comparison: Technical vs. High-Purity Standards
Selecting the correct purity grade of 2-Fluoro-5-(3-thienyl)benzonitrile is an economic and scientific balancing act. The table below compares a standard Technical Grade against an API-Intermediate High-Purity Grade, demonstrating how trace impurities impact downstream utility.
| Specification | Technical Grade | High-Purity Grade | Downstream Impact |
| HPLC Assay (Area %) | Lower assay requires stoichiometric adjustments in next step. | ||
| Homocoupling Impurity | High levels poison Pd/Pt catalysts, drastically reducing yield. | ||
| Unreacted Boronic Acid | Not Detected | Can cause side-reactions in subsequent nucleophilic substitutions. | |
| Recommended Use | Early R&D, route scouting. | GMP API synthesis, clinical batch production. |
Conclusion
The analytical control of 2-Fluoro-5-(3-thienyl)benzonitrile cannot rely on generic chromatographic methods. Because organic impurities generated during its synthesis share similar physicochemical properties with the target molecule, specialized stationary phases like Phenyl-Hexyl are required to leverage π-π interactions for baseline resolution[3]. By implementing the self-validating HPLC protocol outlined above, drug development professionals can accurately differentiate between Technical and High-Purity grades, thereby mitigating downstream synthetic risks and ensuring alignment with stringent ICH guidelines[1][2].
References
1.[1] "Pharmaceutical Intermediate Quality Standards Guide", Tianmingpharm. 2.[4] "Application Note: High-Performance Liquid Chromatography (HPLC) for Drug Purity Analysis", Benchchem. 3.[2] "Impurity profiling and HPLC methods for drug quality compliance", AMSbiopharma. 4.[3] "HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis", Pharmoutsourcing.
Sources
Spectroscopic Profiling of Fluorinated Biaryl Nitriles: A Comparative Guide to IR Absorption Shifts
Introduction
The nitrile group (-C≡N) is a privileged pharmacophore and a critical structural motif in advanced materials. In modern drug design, it acts as a robust, metabolically stable bioisostere for carbonyl and halogen groups, offering unique hydrogen-bond accepting capabilities 1. When integrated into fluorinated biaryl scaffolds, the nitrile group's electronic environment is heavily perturbed by the highly electronegative fluorine atom.
Infrared (IR) spectroscopy serves as a premier diagnostic tool for characterizing these molecules. The nitrile stretching frequency (
Comparative Analysis: Substituent Effects on
The position of the fluorine substituent on the biaryl backbone dictates the extent of
Alternative: Non-Fluorinated Biaryl Nitrile
-
Causality: In a standard non-fluorinated system (e.g., [1,1'-biphenyl]-4-carbonitrile), the two aromatic rings can adopt a relatively coplanar conformation, allowing for extended
-conjugation. This delocalization of electron density into the nitrile group's antibonding orbitals lowers the force constant of the C≡N triple bond, resulting in a baseline, lower-frequency absorption.
Product B: para-Fluorinated Biaryl Nitrile
-
Causality: Introducing a fluorine atom at the para position (e.g., 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile) creates competing electronic effects. The strong inductive electron withdrawal (-I) of fluorine removes electron density from the
-system, while its resonance donation (+R) partially offsets this. The net reduction in electron density slightly stiffens the C≡N oscillator, causing a modest blue shift (higher wavenumber) relative to the non-fluorinated alternative 3.
Product A: ortho-Fluorinated Biaryl Nitrile
-
Causality: Ortho-fluorination (e.g., 2'-fluoro-[1,1'-biphenyl]-4-carbonitrile) triggers a profound structural and electronic shift. The steric bulk of the ortho-fluorine forces the biaryl system out of coplanarity, severely disrupting extended
-conjugation. Furthermore, the spatial proximity of the highly electronegative fluorine exerts a strong through-space deshielding effect 3. The combination of localized electron density and the intense local electric field dramatically increases the C≡N bond order, resulting in a pronounced blue shift.
Quantitative Data Summary
| Compound Class | Structural Example | Conjugation Status | Primary Mechanistic Driver | |
| Alternative | [1,1'-biphenyl]-4-carbonitrile | ~2225 | Extended | |
| Product B | 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile | ~2228 | Maintained | Inductive (-I) withdrawal dominates resonance (+R). |
| Product A | 2'-fluoro-[1,1'-biphenyl]-4-carbonitrile | ~2234 | Disrupted | Steric twist breaks coplanarity; strong spatial field effect. |
Experimental Methodology: Self-Validating FTIR Protocol
To accurately capture these subtle wavenumber shifts (3–10 cm⁻¹), the experimental design must eliminate environmental artifacts such as solvent-induced hydrogen bonding, which can artificially blue-shift the nitrile peak and confound VSE interpretations 4. The following self-validating Attenuated Total Reflectance (ATR) FTIR protocol ensures high-fidelity data.
Workflow for self-validating high-resolution FTIR analysis of fluorinated biaryl nitriles.
Step-by-Step Protocol
-
System Calibration & Background Subtraction:
-
Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Collect a background spectrum (128 scans, 1 cm⁻¹ resolution) under a dry nitrogen purge.
-
Causality: Purging eliminates atmospheric CO₂ and water vapor. Water vapor possesses rotational-vibrational bands that can interfere with baseline correction and peak deconvolution in the nitrile region.
-
-
Neat Sample Deposition:
-
Action: Apply the pure solid or liquid biaryl nitrile directly onto the ATR crystal. Apply consistent pressure using the anvil for solid samples to ensure uniform optical contact.
-
Causality: Analyzing the sample neat (solvent-free) prevents solvent dipole interactions and hydrogen bonding from perturbing the local electric field of the nitrile group. This ensures the observed shift is purely an intramolecular substituent effect 4.
-
-
High-Resolution Spectral Acquisition:
-
Action: Acquire the sample spectrum using 128 scans at a resolution of 1 cm⁻¹. Focus the analysis window strictly on the 2100–2300 cm⁻¹ region.
-
Causality: High resolution is mandatory because the peak shifts between para- and ortho-fluorinated isomers can be as narrow as 3–6 cm⁻¹. High scan counts maximize the signal-to-noise ratio (SNR) for precise peak picking.
-
-
Peak Deconvolution & Validation:
-
Action: Apply a Gaussian-Lorentzian curve-fitting algorithm to identify the exact
peak center. Validate the system by analyzing a known internal standard (e.g., pure benzonitrile) immediately after the sample. -
Causality: The internal standard acts as a self-validating control. If the benzonitrile peak deviates by >0.5 cm⁻¹ from its known literature value, the system requires recalibration, preventing the false attribution of instrumental drift to structural substituent effects.
-
References
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. National Institutes of Health (NIH).[Link]
-
Measuring Electric Fields in Biological Matter Using the Vibrational Stark Effect of Nitrile Probes. Annual Reviews.[Link]
-
Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. American Chemical Society (ACS).[Link]
-
Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. American Chemical Society (ACS).[Link]
Sources
13C NMR shifts of fluorinated thienyl benzonitriles
Comparative Analytical Guide: Resolving C NMR Shifts in Fluorinated Thienyl Benzonitriles
Executive Summary
Fluorine substitution is a privileged strategy in medicinal chemistry and materials science, particularly in the design of heteroaromatic scaffolds like thienyl benzonitriles. The introduction of fluorine enhances metabolic stability and modulates lipophilicity. However, it introduces a significant analytical bottleneck: the
This guide objectively compares the performance of standard NMR techniques against advanced dual-decoupling workflows, providing drug development professionals with a data-backed framework for accurate spectral assignment.
The Contenders: Comparing Analytical Workflows
To evaluate the best approach for assigning
1. Standard
C{
H} NMR Spectroscopy (The Baseline Alternative)
-
Performance: Low to Moderate. While it provides chemical shifts and C-F coupling constants, the
coupling (typically 250–280 Hz in fluorothiophenes) and long-range couplings ( ~ 10-30 Hz, ~ 5-15 Hz) distribute the signal intensity across multiple peaks[3][4]. -
Limitation: In dilute samples or complex mixtures, the lower outer parts of the multiplets often fall below the noise floor, leading to incomplete assignments and algorithmic failures in automated peak-picking software[2].
2. 2D
F-
C HMQC/HMBC (The Correlative Alternative)
-
Performance: High accuracy, low throughput. This technique correlates
F and C chemical shifts, providing direct evidence of spatial and bond connectivities[5]. -
Limitation: Requires specialized broadband probe tuning (detuning the
H channel to F) and significantly longer acquisition times due to the low sensitivity of C detection in 2D experiments without isotopic enrichment[5].
3.
C{
H,
F} Dual-Decoupled NMR (The Optimal Product)
-
Performance: Superior. By simultaneously applying broadband decoupling fields for both protons and fluorines, all C-F multiplets collapse into sharp singlets. This effectively restores the S/N ratio to that of a non-fluorinated molecule.
-
Mechanistic Causality: The dual-decoupling eliminates the heteronuclear scalar coupling Hamiltonian (
). The collapse of the multiplet integrates the scattered signal intensity into a single peak, exponentially increasing the S/N ratio and removing structure-aware bias during analysis[2].
Experimental Data Presentation
To demonstrate the performance of these methods, we compare the predicted and experimental spectral features of a model compound: 4-(5-fluoro-thiophen-2-yl)benzonitrile .
Table 1: Comparative
| Carbon Position | Predicted Shift (ppm) | Standard | Relative S/N Enhancement | |
| C5 (Thiophene) | 162.5 | Doublet, | Singlet | ~2.0x |
| C4 (Thiophene) | 112.3 | Doublet, | Singlet | ~2.0x |
| C3 (Thiophene) | 125.8 | Doublet, | Singlet | ~2.0x |
| C2 (Thiophene) | 131.4 | Doublet, | Singlet | ~2.0x |
| C1' (Benzonitrile) | 135.2 | Singlet (Unresolved) | Singlet | 1.0x |
| C2', C6' (Phenyl) | 126.7 | Singlet | Singlet | 1.0x |
| C3', C5' (Phenyl) | 132.9 | Singlet | Singlet | 1.0x |
| C4' (Phenyl) | 110.5 | Singlet | Singlet | 1.0x |
| CN (Nitrile) | 118.8 | Singlet | Singlet | 1.0x |
(Note: Shift data is synthesized from analogous fluorothiophene and fluorobenzonitrile literature[1][3][6]. S/N enhancement is theoretical based on multiplet collapse).
Self-Validating Experimental Protocol: C{ H, F} Acquisition
To ensure scientific integrity and reproducibility, the following step-by-step methodology incorporates internal controls to create a self-validating system for decoupling efficiency.
-
Sample Preparation: Dissolve 15-20 mg of the synthesized fluorinated thienyl benzonitrile in 0.6 mL of CDCl
. Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( = 0.00 ppm)[1]. -
Probe Configuration: Utilize an NMR spectrometer equipped with a dedicated
H/ F/ C tri-resonance probe, or a broadband probe capable of dual-channel decoupling. Ensure the F channel is tuned and matched to the specific sample matrix to prevent probe damage from excessive power requirements[2][5]. -
Control Acquisition (
C{ H}): Acquire a standard proton-decoupled C spectrum using a standard pulse sequence (e.g., zgpg30).-
Validation Check: Measure the
coupling constant at ~162 ppm. If the doublet is not clearly resolved above the noise floor, increase the number of scans (NS 512).
-
-
Decoupler Calibration: Determine the
F chemical shift range from a preliminary F NMR spectrum. Set the F decoupler offset (O2) to the center of the fluorine resonances. Select an adiabatic decoupling sequence (e.g., WALTZ-16 or GARP) to provide uniform decoupling over a broad bandwidth without excessive probe heating. -
Test Acquisition (
C{ H, F}): Acquire the dual-decoupled spectrum.-
Validation Check: Overlay the control and test spectra. The broad doublets in the control must collapse into sharp singlets in the test spectrum, perfectly centered at the chemical shift midpoint of the original doublets. If residual splitting remains, the system invalidates itself, requiring an adjustment to the
F decoupling power or bandwidth.
-
Workflow Visualization
The following diagram illustrates the logical progression and decision-making process for characterizing heavily fluorinated heteroaromatics.
Caption: Decision matrix for selecting the optimal NMR workflow for fluorinated heteroaromatics.
Conclusion
For drug development professionals working with fluorinated thienyl benzonitriles, relying solely on standard
References
-
ACD/Labs. "A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds". ACD/Labs. URL:[Link]
-
Facey, Glenn. "19F - 13C HMQC". University of Ottawa NMR Facility Blog, 2010. URL: [Link]
-
ACS Publications. "Fluorinated Thiophene-Based Synthons: Polymerization of 1,4-Dialkoxybenzene and Fluorinated Dithieno-2,1,3-benzothiadiazole by Direct Heteroarylation". Macromolecules, 2017. URL: [Link]
-
RSC Advances. "Copper-Mediated Trifluoromethylation of Aryl-, Heteroaryl-, and Vinyltrifluoroborates". The Royal Society of Chemistry, 2013. URL: [Link]
Theoretical Composition & The Mechanistic Challenge
Elemental Analysis Comparison Guide for C11H6FNS: Overcoming Halogen and Sulfur Interferences
For researchers and drug development professionals, the elemental characterization of highly functionalized organic intermediates is a critical quality control step. The compound C11H6FNS (commonly representing fluorophenyl-thiophenecarbonitrile derivatives)[1] presents a unique analytical challenge. With a high mass fraction of both fluorine and sulfur, standard combustion analysis often yields skewed hydrogen and sulfur readouts due to complex secondary reactions in the combustion tube.
This guide objectively compares the two leading instrumental platforms for analyzing such compounds—Automated Micro-CHNS Analyzers and Combustion Ion Chromatography (CIC) Systems —and provides self-validating protocols to ensure your data meets the stringent
Before selecting an analytical platform, we must establish the theoretical baseline for C11H6FNS (Molar Mass: 203.24 g/mol ).
| Element | Atomic Mass | Atoms | Total Mass | Mass Percentage (%) |
| Carbon (C) | 12.011 | 11 | 132.121 | 65.01% |
| Sulfur (S) | 32.065 | 1 | 32.065 | 15.77% |
| Fluorine (F) | 18.998 | 1 | 18.998 | 9.35% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.89% |
| Hydrogen (H) | 1.008 | 6 | 6.048 | 2.98% |
The Causality of Analytical Failure
If you run C11H6FNS through a standard, unmodified CHNS combustion analyzer, your hydrogen values will likely fail. Why?
-
Fluorine Interference: During flash combustion at 1000°C, fluorine radicals abstract hydrogen to form highly stable hydrogen fluoride (HF). HF aggressively etches the quartz (
) combustion tube via the reaction: [3]. This secondary generation of water artificially inflates the peak at the Thermal Conductivity Detector (TCD), causing a false-positive elevation in Hydrogen content. -
Sulfur Oxidation States: Sulfur combustion naturally yields a thermodynamic mixture of
and . Because TCDs are calibrated for , any formation results in poor sulfur recovery and severe chromatographic tailing[4].
Platform Comparison: Micro-CHNS vs. CIC
To resolve these interferences, laboratories must choose between heavily modifying a traditional CHNS analyzer or utilizing a dedicated Combustion Ion Chromatography (CIC) system.
-
Automated Micro-CHNS Analyzers (e.g., Thermo FlashSmart, VELP EMA 502): These systems rely on flash combustion followed by Gas Chromatography (GC) and TCD[3],[4]. To analyze C11H6FNS, the system must be packed with a halogen scavenger (like Magnesium Oxide, MgO, or Sodium Tungstate) to trap fluorine as non-volatile
before it can form HF. Tungsten oxide ( ) and copper wire are used to ensure all sulfur is driven to and nitrogen oxides ( ) are reduced to [4]. -
Combustion Ion Chromatography (CIC) Systems (e.g., Metrohm CIC): CIC is the superior choice if precise quantification of the Fluorine and Sulfur mass fractions is the primary goal. The sample undergoes pyrohydrolysis (combustion in an
stream with continuous water injection) at 1050°C. Halogens are converted to HX, and sulfur to . These gases are trapped in an aqueous hydrogen peroxide ( ) absorber, which forces all sulfur into a uniform sulfate ( ) state. The solution is then automatically injected into an Ion Chromatograph for precise conductivity detection[5],[6],[7].
Decision matrix for selecting the optimal elemental analysis workflow for C11H6FNS.
Quantitative Performance Comparison
| Analytical Parameter | Micro-CHNS Analyzer (with MgO Scavenger) | Combustion Ion Chromatography (CIC) |
| Primary Analytes Detected | C, H, N, S | F, S (and other Halogens) |
| Sample Size Required | 1 - 5 mg | 1 - 150 mg[7] |
| F-Interference Mitigation | Chemical Scavenging (MgO traps F) | Direct detection (No interference) |
| Sulfur Oxidation State | Reduced entirely to | Oxidized entirely to |
| Throughput / Analysis Time | ~10-15 mins per sample | ~20-30 mins per sample |
| Accuracy Standard | Sub- |
Self-Validating Experimental Protocols
To ensure scientific integrity, an analytical protocol cannot simply assume the instrument is working; it must prove it continuously. The following protocols are designed as self-validating systems.
Protocol A: CHNS Determination with Fluorine Scavenging
Objective: Accurately quantify C, H, N, and S while suppressing HF formation.
-
Reactor Preparation: Pack the primary combustion tube with a layer of MgO or Sodium Tungstate (halogen scavenger) downstream of the main oxidation catalyst (
). Pack the reduction tube with highly active copper powder to reduce to [4]. -
System Suitability (Blank): Run three empty tin capsules. Validation: The TCD baseline must remain flat, proving the helium carrier gas is pure and the system is leak-free.
-
Calibration (K-Factor): Weigh 2-3 mg of Sulfanilamide standard into tin capsules. Run in triplicate. Validation: Sulfanilamide contains C, H, N, and S. The calculated K-factors must have a Relative Standard Deviation (RSD) < 1.0%.
-
Scavenger Efficacy Check (QC): Run a certified 4-Fluorobenzoic acid standard. Validation: If the detected Hydrogen value exceeds the theoretical value by >0.4%, the MgO scavenger is exhausted and the quartz tube is being etched. The run must be aborted and the tube repacked.
-
Sample Analysis: Weigh 2.0 mg of C11H6FNS into a tin capsule. Combust at 1000°C. Report C, H, N, S values.
Protocol B: Total Fluorine and Sulfur via CIC
Objective: Direct quantification of the 9.35% F and 15.77% S mass fractions.
-
Absorption Solution Prep: Prepare a 50 mg/L
solution in ultra-pure water. This ensures all gases are rapidly oxidized to [5]. -
Calibration: Inject inorganic
and standards directly into the IC to build a multipoint calibration curve. -
Combustion Efficiency Check (QC): Combust a known organofluorine standard (e.g., 4-Fluorobenzoic acid)[6]. Validation: Because CIC relies on complete pyrohydrolysis, the recovery of
must be . If it is lower, the 1050°C furnace temperature or the ratio is insufficient to break the strong C-F bonds. -
Sample Analysis: Introduce 5 mg of C11H6FNS into the ceramic combustion boat. Initiate pyrohydrolysis. The resulting gases are swept into the absorber module, and an aliquot is automatically injected onto the IC column[5],[7].
Mechanistic pathway of Combustion Ion Chromatography (CIC) for simultaneous F and S quantification.
Conclusion
For the complete elemental characterization of C11H6FNS, a dual-platform approach is optimal. An automated CHNS analyzer equipped with robust halogen scavengers provides the necessary C, H, and N data, while Combustion Ion Chromatography (CIC) offers unparalleled, interference-free quantification of the heavily concentrated Fluorine and Sulfur fractions.
References
1.[1] MOLBASE Encyclopedia. 3-Thiophenecarbonitrile, 4-(4-fluorophenyl)- | 748817-84-7 structure, C11H6FNS. 2.[3] ThermoFisher Scientific. Elemental analysis applications compendium. 3.[2] ACS Central Science. An International Study Evaluating Elemental Analysis. 4.[5] Metrohm. Combustion Ion Chromatography. 5.[4] VELP Scientifica. EMA 502 Micro Elemental Analyzer CHNS-O. 6.[6] NIH PMC. Combustion ion chromatography for extractable organofluorine analysis. 7.[7] EAG Laboratories. Combustion Ion Chromatography (CIC).
Sources
- 1. m.molbase.com [m.molbase.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. EMA 502 Micro Elemental Analyzer CHNS-O [velp.com]
- 5. metrohm.com [metrohm.com]
- 6. Combustion ion chromatography for extractable organofluorine analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eag.com [eag.com]
High-Resolution Structural Elucidation of 2-Fluoro-5-(3-thienyl)benzonitrile: A Comparative Guide to Crystallographic Methods
As a critical building block in pharmaceutical synthesis and materials science, 2-Fluoro-5-(3-thienyl)benzonitrile (CAS: 886361-71-3) presents unique challenges for structural characterization. This highly planar, rigid biaryl compound lacks strong hydrogen-bond donors, relying instead on weak
Furthermore, thiophene derivatives are notorious for exhibiting flip-type positional disorder in the solid state. Because the sulfur atom and the opposing -CH=CH- moiety share a similar steric volume, the thiophene ring can rotate 180° around the C-C inter-ring bond with minimal energetic penalty, resulting in fractional crystallographic occupancies .
This guide objectively compares the three primary analytical workflows for determining the atomic-resolution crystal structure of 2-Fluoro-5-(3-thienyl)benzonitrile and similar fluorinated thiophenes, providing actionable, self-validating protocols for each.
Comparative Analysis of Crystallographic Techniques
To achieve unambiguous structural elucidation—specifically to resolve fluorine positioning and thiophene ring-flip disorder—researchers must choose between Single-Crystal X-Ray Diffraction (SC-XRD), Microcrystal Electron Diffraction (MicroED), and Powder X-Ray Diffraction coupled with Crystal Structure Prediction (PXRD + CSP).
Quantitative Performance Comparison
| Parameter | Single-Crystal X-Ray Diffraction (SC-XRD) | Microcrystal Electron Diffraction (MicroED) | Powder X-Ray Diffraction (PXRD) + CSP |
| Optimal Crystal Size | > 10 × 10 × 10 µm | 100 nm – 1 µm | Bulk Microcrystalline Powder |
| Resolution Limit | < 0.8 Å (Atomic) | < 1.0 Å (Atomic) | > 1.5 Å (Model-dependent) |
| Data Collection Time | 2 – 12 hours | 3 – 5 minutes | 1 – 2 hours |
| Resolves Flip-Disorder? | Yes (Precision occupancy refinement) | Yes (Electrostatic potential mapping) | Highly Challenging (Relies on models) |
| Sample Destruction | Non-destructive | Destructive (Electron beam radiation) | Non-destructive |
| Success Rate for Biaryls | Moderate (Growth is kinetically slow) | Very High (Utilizes kinetic precipitates) | Moderate (Requires high crystallinity) |
Decision Matrix for Method Selection
The physical state of your synthesized 2-Fluoro-5-(3-thienyl)benzonitrile dictates the analytical pathway. Use the decision tree below to select the optimal technique.
Figure 1: Decision matrix for selecting the structural elucidation method based on available crystal size.
Experimental Workflows & Mechanistic Causality
Protocol A: The Gold Standard — SC-XRD via Antisolvent Diffusion
If material availability and time permit, growing a large single crystal provides the most accurate refinement of the thiophene disorder.
Step-by-Step Methodology:
-
Solvent Preparation: Dissolve 10 mg of 2-Fluoro-5-(3-thienyl)benzonitrile in 1.0 mL of anhydrous toluene in a narrow borosilicate crystallization tube.
-
Antisolvent Layering: Carefully layer 3.0 mL of n-hexane over the toluene solution using a glass syringe to maintain a sharp interface.
-
Incubation: Cap the tube loosely (e.g., with perforated Parafilm) to allow slow evaporation and solvent diffusion over 7–14 days at 20 °C.
-
Data Collection: Harvest a >10 µm crystal, mount it on a MiTeGen loop with paratone oil, and plunge into a 100 K nitrogen stream on the diffractometer.
Mechanistic Causality: Toluene provides excellent solubility for the aromatic system, while non-polar hexane acts as a gentle antisolvent. We strictly avoid halogenated solvents (e.g., Dichloromethane, Chloroform) because they frequently co-crystallize or induce competitive halogen bonding, which disrupts the weak intrinsic C-H···F networks essential for the lattice stability of this specific compound. Data collection at 100 K is mandatory to minimize thermal atomic motion (Debye-Waller factors), allowing the crystallographer to accurately model the fractional occupancies of the disordered thiophene sulfur atom.
Protocol B: The Emerging Standard — MicroED for Nanocrystals
When the compound stubbornly yields only microcrystalline powders, MicroED provides atomic-resolution data in minutes without the need for recrystallization .
Step-by-Step Methodology:
-
Sample Preparation: Deposit 1–2 mg of the synthesized powder onto a clean glass slide. Gently crush it with a metal spatula to generate sub-micron fragments.
-
Grid Application: Dust the dry powder directly onto a glow-discharged Quantifoil R2/2 copper TEM grid. Shake off excess material.
-
Vitrification: Plunge-freeze the grid in liquid ethane and transfer it under liquid nitrogen to a Cryo-TEM operating at 200 kV.
-
Data Acquisition: Locate a suitable nanocrystal (100–500 nm thick) in overfocus diffraction mode. Collect data using continuous stage rotation (0.5°/second) from -60° to +60° under ultra-low dose conditions (<0.01 e⁻/Ų/s).
Mechanistic Causality: Cryo-cooling the sample is not for preserving hydration (as in protein Cryo-EM), but rather to drastically mitigate electron beam-induced radiation damage. Organic molecules like 2-Fluoro-5-(3-thienyl)benzonitrile undergo rapid bond cleavage under a 200 kV beam at room temperature. Furthermore, the continuous rotation method is critical; it ensures fine, uniform sampling of reciprocal space, yielding the highly complete datasets necessary to resolve the subtle electrostatic potential differences between the fluorine atom and the nitrile group.
Conclusion
For routine structural confirmation of 2-Fluoro-5-(3-thienyl)benzonitrile, SC-XRD remains the most robust choice provided that high-quality >10 µm crystals can be grown via slow toluene/hexane diffusion. However, for rapid pipeline development where the compound yields only kinetic micro-powders, MicroED has entirely disrupted the analytical landscape, providing unequivocal atomic resolution and resolving thiophene flip-disorders directly from the crude powder in a fraction of the time.
References
-
A flip-disorder in the structure of 3-[2-(anthracen-9-yl)ethenyl]thiophene. Wagner, P., Officer, D. L., & Kubicki, M. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5745-o5747 (2006). URL:[Link]
-
The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. Jones, C. G., Martynowycz, M. W., Hattne, J., Fulton, T. J., Stoltz, B. M., Rodriguez, J. A., Nelson, H. M., & Gonen, T. ACS Central Science, 4(11), 1587–1592 (2018). URL:[Link]
Safety Operating Guide
Personal protective equipment for handling 2-Fluoro-5-(3-thienyl)benzenecarbonitrile
Advanced Laboratory Safety & Handling Guide: 2-Fluoro-5-(3-thienyl)benzenecarbonitrile
As a Senior Application Scientist, I recognize that handling complex, multi-functional organic building blocks requires more than a cursory glance at a standard Safety Data Sheet (SDS). 2-Fluoro-5-(3-thienyl)benzenecarbonitrile (CAS: 886361-71-3) is a highly valuable intermediate in drug discovery and materials science. However, its structural motifs—a fluorinated benzene ring, a thiophene heterocycle, and a nitrile group—combine to create a unique toxicological profile.
This guide provides the mechanistic reasoning behind our safety protocols, ensuring that your laboratory operations are both scientifically rigorous and unequivocally safe.
Mechanistic Hazard Profile & Causality
Understanding why a chemical is hazardous is the foundational step in effective risk mitigation. Every protocol described in this guide is a self-validating system designed to counteract the specific molecular properties of this compound:
-
The Fluorine Effect: The introduction of a fluorine atom onto the aromatic ring significantly increases the molecule's lipophilicity. This allows the compound to more easily penetrate the lipid bilayers of the stratum corneum (skin), increasing the risk of systemic absorption upon dermal contact.
-
The Nitrile Group: While stable under ambient conditions, the cyano (-C≡N) group presents a latent hazard. Under extreme acidic conditions, elevated temperatures, or during combustion, it can hydrolyze or decompose to release highly toxic hydrogen cyanide (HCN) gas or nitrogen oxides (NOx)[1].
-
The Thiophene Ring: Thiophene derivatives are known irritants. They can act as haptens, potentially binding to skin proteins and causing allergic contact dermatitis or respiratory sensitization upon repeated exposure.
Because of these combined factors, fluorinated benzonitrile derivatives are classified under the Globally Harmonized System (GHS) as Acute Toxicity Category 4 (Oral, Dermal, Inhalation) and Skin/Eye Irritation Category 2.
Personal Protective Equipment (PPE) Matrix
To prevent exposure, PPE selection must account for the chemical's lipophilicity and the solvent vehicle used during synthesis. According to the National Research Council's Prudent Practices in the Laboratory, glove selection must be dictated by both the solute and the solvent, as organic solvents can rapidly carry dissolved toxins through standard glove materials[2].
Table 1: Quantitative PPE Matrix by Operational Scale
| PPE Category | Analytical Scale (< 1 g, Dry Powder) | Preparative Scale (> 1 g or in Solution) | Mechanistic Rationale |
| Hand Protection | Single Nitrile Gloves (min 4 mil) | Double-gloving: Butyl or SilverShield® inner, Nitrile outer | Nitrile provides adequate dry protection but degrades rapidly in solvents like DCM or DMF[2]. |
| Eye Protection | ANSI Z87.1 Safety Glasses | Tight-fitting Chemical Splash Goggles | Thiophene derivatives cause severe ocular irritation; goggles prevent vapor intrusion. |
| Body Protection | Standard Cotton Lab Coat | Flame-Resistant (FR) Lab Coat & Chemical Apron | Nitrile combustion yields toxic NOx/HCN; FR coats prevent melting to the skin[1]. |
| Respiratory | None (if handled in fume hood) | N95/P100 Particulate Respirator (if hood is unavailable) | Prevents inhalation of highly lipophilic, easily aerosolized fluorinated dust[3]. |
Engineering Controls & Operational Workflow
Handling this compound requires stringent engineering controls. The primary defense against airborne particulates (dust) and solvent vapors is the chemical fume hood. The Occupational Safety and Health Administration (OSHA) and ANSI/AIHA Z9.5 standards dictate that a properly functioning fume hood should maintain an average face velocity between 80 and 120 feet per minute (fpm)[4][5].
Caption: Workflow for safe handling of 2-Fluoro-5-(3-thienyl)benzenecarbonitrile.
Step-by-Step Handling Methodology:
-
Pre-Operation Verification: Before opening the reagent bottle, verify that the fume hood monitor reads between 80–120 fpm. Ensure the sash is positioned at or below the designated operating height (usually 18 inches). Causality: Face velocities below 80 fpm fail to capture heavy vapors, while velocities above 150 fpm create turbulent eddies that can pull contaminants back into the user's breathing zone[5].
-
Static Mitigation: Because fluorinated organic powders can carry heavy static charges, use a static-eliminating gun (ionizer) or a grounded metal spatula for weighing. Causality: Static discharge can cause the fine powder to violently aerosolize, increasing inhalation risk and contaminating the balance enclosure.
-
Closed-System Transfer: When moving the weighed solid from the balance to the reaction vessel, use a sealed vial or a weighing boat enclosed in a secondary container.
-
Solvent Addition: Add reaction solvents (e.g., DMF, DCM) slowly via an addition funnel or syringe. Causality: Rapid solvent addition can cause exothermic dissolution or splashing, compromising the integrity of standard nitrile gloves.
-
Decontamination: After the procedure, wipe down the balance and fume hood surface with a solvent that readily dissolves the compound (e.g., isopropanol), followed immediately by a standard soap and water wash to remove residual organics.
Emergency Response & Spill Management
A self-validating safety system assumes failure will eventually occur and plans accordingly. Because this compound presents both particulate and solution-based hazards, spill response must be dynamically assessed.
Caption: Emergency spill response logic for dry and solution-based chemical spills.
Step-by-Step Spill Protocol:
-
Evacuate and Assess: If a spill occurs outside the fume hood, immediately step back, warn colleagues, and assess the state of the material (dry powder vs. solution).
-
Dry Spill Containment: Do not sweep dry powders with a brush, as this aerosolizes the toxic dust. Instead, cover the spill with damp paper towels (using water or a mild surfactant) to suppress dust, then carefully wipe it up. Alternatively, use a HEPA-filtered vacuum explicitly dedicated to chemical spills[6].
-
Wet Spill Containment: If the compound is dissolved in an organic solvent, apply an inert, non-combustible absorbent material (e.g., vermiculite or sand). Causality: Using combustible absorbents like standard sawdust with fluorinated or nitrated compounds can create a severe fire hazard.
-
Decontamination: Wash the affected area with a 5% sodium carbonate solution to neutralize any trace acidic byproducts, followed by a thorough water rinse.
Disposal & Waste Management Plan
Proper disposal is critical due to the environmental persistence of fluorinated aromatics and the severe aquatic toxicity associated with thiophenes.
Table 2: Waste Segregation & Compatibility Matrix
| Waste Stream | GHS Classification | Container Type | Strict Incompatibilities |
| Solid Waste (Contaminated gloves, towels) | Toxic Solid, Organic | Puncture-proof poly-drum | Strong oxidizers, open flames. |
| Liquid Waste (Reaction filtrates, washes) | Halogenated Organic | HDPE Carboy (Vented Cap) | Mineral Acids (HCl, H2SO4) |
Disposal Methodology:
-
Segregation: Never mix this waste with concentrated mineral acids. Causality: Highly acidic conditions can hydrolyze the nitrile group, potentially generating lethal hydrogen cyanide (HCN) gas inside the sealed waste carboy[1].
-
Labeling: Clearly label the waste container as "Halogenated Organic Waste - Contains Nitriles and Fluorinated Aromatics."
-
Storage: Store waste in secondary containment within a ventilated, flammable-storage cabinet until collected by your institution's Environmental Health and Safety (EHS) department.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press.[Link]
-
LOC Scientific. (2025). Understanding Fume Hood Face Velocity Requirements.[Link]
-
Stony Brook University Environmental Health & Safety. (2025). Chemical Fume Hood Safety Policy.[Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. locscientific.com [locscientific.com]
- 5. Chemical Fume Hood Safety Policy | University Policy Manual [stonybrook.edu]
- 6. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
